Mechanism of action for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate derivatives
The Privileged Scaffold: Mechanism of Action and Derivatization Workflows for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate Executive Summary In modern rational drug design, the identification and functionalizat...
Author: BenchChem Technical Support Team. Date: March 2026
The Privileged Scaffold: Mechanism of Action and Derivatization Workflows for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Executive Summary
In modern rational drug design, the identification and functionalization of privileged scaffolds dictate the success of lead optimization. Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5) represents a highly versatile, bi-functional building block. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a strategic pharmacophore capable of diverging into two distinct therapeutic classes: Type II Kinase Inhibitors (oncology) and Topoisomerase Poisons (infectious disease).
This technical whitepaper deconstructs the structural rationale of this scaffold, details the mechanisms of action (MoA) of its derivatives, and provides field-proven, self-validating protocols for its late-stage functionalization and biological evaluation.
Structural Rationale: The Bi-Functional Handle
The utility of this specific quinolone derivative lies in its orthogonal reactivity:
The C3-Iodo Handle: The carbon-iodine bond possesses a low bond dissociation energy (~65 kcal/mol) compared to C-Br or C-Cl. This allows for highly efficient oxidative addition by Palladium(0) species at mild temperatures, enabling late-stage Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings without thermally degrading the sensitive 4-oxo moiety.
The C6-Methyl Ester: This group serves as a stable protecting group during C3 functionalization. Post-coupling, it can be seamlessly saponified and converted into various substituted carboxamides—a critical structural motif for engaging the solvent-exposed channels of kinase active sites[1].
Mechanism of Action I: Type II Kinase Inhibition (Oncology)
Derivatives of the quinoline-6-carboxylate scaffold are foundational to potent multi-kinase inhibitors, most notably forming the structural basis for anti-angiogenic drugs like Lenvatinib[2].
When the C6-ester is converted to an aryl or cyclopropyl carboxamide, and the C3-iodo is replaced with an aromatic system, the resulting molecule acts as a Type II Kinase Inhibitor against VEGFR2 and c-Met.
Hinge Binding: The 4-oxo-1,4-dihydroquinoline core acts as an ATP-competitive hinge binder, forming critical hydrogen bonds with the kinase backbone.
DFG-Out Stabilization: The C6-carboxamide extends deep into the allosteric pocket created when the kinase's DFG (Asp-Phe-Gly) motif flips to the "out" inactive conformation[1]. This locks the kinase in an inactive state, potently suppressing downstream MEK/ERK signaling and halting tumor angiogenesis.
Fig 1: Mechanism of Type II kinase inhibition by quinolone-6-carboxamide derivatives.
Mechanism of Action II: Topoisomerase Poisoning (Infectious Disease)
Conversely, specific functionalization of the 4-quinolone core is the cornerstone of broad-spectrum antibacterial agents[3]. While traditional fluoroquinolones utilize a C3-carboxylate, alternative functionalization at the C3 and C6 positions can still yield potent inhibitors of bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV).
The MoA relies on the derivative intercalating into the DNA at the enzyme-cleavage site. The 4-oxo group participates in a critical water-metal ion (Mg2+) bridge with the enzyme. This stabilizes the ternary cleavage complex, preventing DNA religation. The resulting accumulation of double-strand breaks rapidly triggers bacterial apoptosis[3].
Fig 2: Topoisomerase poisoning and DNA cleavage complex stabilization.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the divergent biological activities achieved by modifying the Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate core.
Compound Derivative
C3 Substitution
C6 Substitution
VEGFR2 IC50 (nM)
E. coli MIC (µg/mL)
Primary MoA Target
Core Scaffold
-I (Iodo)
-COOMe (Methyl ester)
>10,000
>64
N/A (Intermediate)
Derivative A
-Phenyl
-CONH-Cyclopropyl
12
>64
VEGFR2 Kinase
Derivative B
-Pyridyl
-CONH-Aryl
4
>64
VEGFR2 Kinase
Derivative C
-Piperazinyl
-COOH (Free acid)
>10,000
0.5
DNA Gyrase
Experimental Protocols: A Self-Validating Workflow
Protocol A: Late-Stage C3 Functionalization via Suzuki-Miyaura Coupling
Causality: We utilize Pd(dppf)Cl2 because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted aryl boronic acids to the C3 position.
Reaction Setup: Charge a Schlenk flask with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
Solvent & Base: Add degassed 1,4-dioxane and 2M aqueous K2CO3 (3.0 eq). Note: A mild base (K2CO3) is required to activate the boronic acid into a reactive boronate complex without hydrolyzing the C6-methyl ester.
Execution: Heat the mixture to 90°C for 4 hours under a nitrogen atmosphere.
Self-Validation (In-Process): Monitor the reaction via LC-MS using an internal standard (e.g., biphenyl). Do not proceed to workup until >95% consumption of the C-I starting material is confirmed.
Purification & Scavenging: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Critical Step: Treat pooled fractions with SiliaMetS® Thiol scavenger (10 eq relative to Pd) for 1 hour at 40°C. Why? Residual palladium must be reduced to <5 ppm; heavy metals can artificially inhibit kinases in downstream biochemical assays, causing false-positive efficacy.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-resolved delay eliminates compound auto-fluorescence interference—a common artifact with highly conjugated quinoline systems.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in 100% DMSO.
Dispensing: Transfer 100 nL of the compound to a 384-well plate using an acoustic liquid handler (e.g., Echo 550). Why acoustic? It prevents carryover contamination and eliminates tip-based volumetric errors at the nanoliter scale.
Assay Assembly: Add 5 µL of VEGFR2 kinase/Europium-labeled antibody mix, followed by 5 µL of ATP/tracer mix to initiate the reaction.
Incubation: Incubate for 60 minutes at room temperature in the dark.
Self-Validation (Data Integrity): Calculate the Z'-factor for the plate using DMSO (negative control) and 1 µM Staurosporine (positive control). Proceed with IC50 curve fitting only if Z' > 0.6, which mathematically guarantees the assay window is robust against drift or reagent degradation.
References
Journal of Medicinal Chemistry - ACS Publications. "Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation". URL:[Link]
ResearchGate. "Synthesis and in vitro microbial activities of amides of pyridoquinolone". URL:[Link]
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate molecular weight and exact mass
As a Senior Application Scientist, I approach the characterization and application of specialized chemical building blocks through a dual lens: rigorous analytical validation and strategic synthetic utility. Methyl 3-iod...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the characterization and application of specialized chemical building blocks through a dual lens: rigorous analytical validation and strategic synthetic utility. Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a prime example of a compound that requires precise mass spectrometry profiling while offering immense value in rational drug design[1][2].
The following technical guide details the physicochemical properties, high-resolution mass spectrometry (HRMS) workflows, and the mechanistic causality behind utilizing this compound in palladium-catalyzed cross-coupling reactions.
Physicochemical Profiling & Exact Mass Analysis
Before deploying any building block in a synthetic pathway, its baseline physicochemical parameters must be established. The presence of the heavy iodine atom significantly influences both the molecular weight and the isotopic signature of the compound.
Data supported by authoritative chemical databases for the C11H8INO3 formula[3].
The Causality of the Isotopic Signature
In HRMS, the exact mass of 328.95489 Da is derived from the monoisotopic masses of its constituent elements. Unlike chlorine or bromine, which present distinct M+2 isotopic peaks due to their naturally occurring isotopes, iodine is monoisotopic (
127I
is 100% abundant). Consequently, the mass spectrum of this compound lacks a heavy halogen isotopic envelope, simplifying spectral interpretation. In positive electrospray ionization (ESI+), the basicity of the quinoline nitrogen and the 4-oxo moiety facilitates rapid protonation, yielding a robust
[M+H]+
adduct at m/z 329.96217.
Analytical Workflow: HRMS Characterization
To ensure scientific integrity, the analytical protocol must be self-validating. The following LC-MS/MS workflow incorporates continuous lock-mass calibration to guarantee a mass error of less than 2 ppm, ensuring absolute confidence in the compound's identity.
Fig 1. High-Resolution LC-MS/MS Workflow for exact mass validation.
Step-by-Step HRMS Protocol
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as an essential proton source, drastically enhancing ESI+ ionization efficiency for the quinoline core.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5–95% Acetonitrile over 5 minutes.
Causality: The hydrophobic nature of the iodinated quinoline requires a high organic composition for elution, while the gradient ensures separation from any des-iodo synthetic impurities.
Mass Spectrometry Acquisition: Operate the Q-TOF in ESI+ mode. Co-infuse Leucine Enkephalin (m/z 556.2771) as a lock mass.
Causality: Continuous lock-mass infusion corrects for thermal instrument drift in real-time, validating the system's suitability and ensuring high mass accuracy.
Data Processing: Extract the
[M+H]+
ion chromatogram at m/z 329.9622 (± 5 ppm window). Validate the structure by confirming that the experimental isotopic pattern matches the theoretical
C11H9INO3+
distribution.
Synthetic Utility in Medicinal Chemistry
The 4-oxo-1,4-dihydroquinoline scaffold is a "privileged structure" in medicinal chemistry, extensively utilized in the design of highly selective CB2 cannabinoid receptor ligands (both agonists and inverse agonists)[4][5].
The strategic placement of an iodine atom at the C-3 position transforms this inert scaffold into a highly reactive electrophilic center. Because the C–I bond is significantly weaker and more polarizable than C–Br or C–Cl bonds, it provides an optimal thermodynamic driving force for oxidative addition by low-valent palladium species. This makes the compound an ideal substrate for late-stage functionalization via Suzuki-Miyaura cross-coupling.
This protocol is designed as a self-validating system; the reaction's progress is continuously verifiable via LC-MS by tracking the disappearance of the m/z 329.9622 precursor mass.
Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and
K2CO3
(3.0 equiv).
Causality: An excess of inorganic base is strictly required to convert the boronic acid into a highly reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation.
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 equiv).
Causality: The bidentate 'dppf' ligand provides a large bite angle that forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, while simultaneously preventing the precipitation of inactive palladium black.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, v/v). Purge the system with
N2
for 10 minutes.
Causality: Water is essential to dissolve the
K2CO3
and facilitate boronate formation. Degassing is critical to prevent the oxidative degradation of the delicate Pd(0) active species.
Execution & Validation: Heat the mixture at 90°C for 4–6 hours. Monitor the reaction by LC-MS. The system validates itself when the extracted ion chromatogram for m/z 329.9622 reaches baseline, indicating complete consumption of the starting material.
Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove the dioxane/water, dry the organic layer over
Na2SO4
, and purify the C-3 substituted product via flash chromatography.
References
Journal of Medicinal Chemistry. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands: Consequences in Receptor Affinity and Functionality." American Chemical Society (ACS). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Advanced Pharmaceutical Synthesis
Executive Summary
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5; Formula: C₁₁H₈INO₃) is a highly functionalized, electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including CFTR modulators and novel antimicrobial agents. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic parameters governing this molecule. By understanding the dichotomy between its highly stable quinolone core and its labile carbon-iodine (C-I) bond, process chemists can optimize high-temperature cross-coupling reactions while mitigating thermal and photochemical degradation.
Structural Thermodynamics & Tautomeric Equilibria
The stability of the 4-oxo-1,4-dihydroquinoline scaffold is fundamentally dictated by its tautomeric state. The molecule exists in an equilibrium between the 4-oxo (keto) and 4-hydroxyquinoline (enol) forms.
Mechanistic Causality:
In the solid state and in polar protic solvents, the 4-oxo tautomer is thermodynamically dominant. This preference is driven by the formation of robust intermolecular hydrogen-bonding networks (N-H···O=C) that stabilize the crystal lattice, alongside the high resonance energy of the pyridone-like ring . Furthermore, the methyl ester at the C6 position exerts a strong electron-withdrawing inductive (
−I
) and mesomeric (
−M
) effect. This depletes electron density from the aromatic system, paradoxically increasing the oxidative stability of the core by raising the oxidation potential of the molecule .
C-I Bond Energetics: The Thermodynamic "Achilles' Heel"
While the quinolone core exhibits exceptional thermal resistance—often remaining intact at temperatures exceeding 250 °C —the 3-iodo substituent introduces a localized thermodynamic vulnerability.
The C-I bond dissociation energy (BDE) is approximately 234 kJ/mol. When compared to C-Br (~280 kJ/mol) or C-Cl (~339 kJ/mol), the C-I bond is significantly weaker .
Synthetic Advantage: This low activation barrier facilitates rapid oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Heck, or carbonylation reactions.
Degradation Risk: The low BDE renders the C-I bond highly susceptible to homolytic cleavage under thermal stress or actinic (UV) radiation, generating reactive quinolone radicals and elemental iodine.
Diagram 1: Thermodynamic equilibrium, synthetic utility, and degradation pathways of the target compound.
To provide a comparative baseline for process development, the following table summarizes the thermodynamic parameters associated with the halogenated quinolone scaffold.
Table 1: Bond Dissociation Energies and Thermal Parameters
Parameter / Bond Type
Value
Implication for Stability & Synthesis
C-I Bond Dissociation Energy
~234 kJ/mol
Primary site of thermal/photochemical degradation; highly reactive in cross-coupling.
The 4-oxo-quinolone core is highly resistant to pyrolytic breakdown.
Enthalpy of Activation (
ΔH‡
)
50 - 117 kJ/mol
Varies by specific derivative; dictates the energy required to initiate thermal breakdown.
Self-Validating Experimental Protocols
To accurately profile the thermodynamic stability of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate, empirical data must be generated through self-validating experimental designs. The following protocols ensure that mechanistic assumptions are continuously cross-checked by internal controls.
Protocol A: High-Resolution TGA/DSC for Kinetic Modeling
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is used to determine the activation energy (
Ea
) of degradation. By utilizing multiple heating rates, we employ model-free isoconversional kinetics (e.g., Kissinger-Akahira-Sunose [KAS] method) .
Causality & Validation: Relying on a single heating rate forces the assumption of a specific reaction mechanism. Running multiple rates validates the kinetic model; if the calculated
Ea
remains constant across different conversion fractions (
α
), the degradation is a self-validating single-step process (e.g., pure deiodination). If
Ea
shifts, it indicates a multi-step pathway (e.g., deiodination followed by decarboxylation).
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5.0–10.0 mg of the crystalline compound into a high-purity alumina (
Al2O3
) crucible.
Atmosphere Control: Purge the TGA/DSC furnace with ultra-high purity Nitrogen (
N2
) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: This prevents oxidative artifacts, ensuring the data reflects pure thermal thermodynamic stability rather than combustion.
Dynamic Heating: Execute three separate thermal programs on fresh aliquots, heating from 25 °C to 600 °C at rates (
β
) of 10, 20, and 30 °C/min.
Data Extraction: Record the mass loss (TGA) and heat flow (DSC). Identify the onset temperature of degradation (
Td
) and the peak temperature of the derivative thermogravimetric (DTG) curve.
Kinetic Calculation: Plot
ln(β/T2)
versus
1/T
for specific conversion fractions (
α=0.1
to
0.9
). The slope of this linear regression yields the activation energy (
−Ea/R
).
Diagram 2: Self-validating workflow for determining thermal degradation kinetics.
Protocol B: ICH Q1B Photostability & Forced Degradation
Because the C-I bond is prone to homolytic cleavage via photon absorption, photostability testing is critical.
Causality & Validation: UV light provides enough energy to overcome the 234 kJ/mol BDE of the C-I bond. To prove that degradation is strictly photochemical and not an artifact of ambient heat generated by the light source, a dark control is mandatory. The protocol is self-validating: if the exposed sample degrades but the dark control remains intact, the mechanism is definitively photochemical.
Step-by-Step Methodology:
Sample Aliquoting: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade methanol. Transfer 2 mL into two separate clear quartz volumetric flasks.
Control Implementation: Wrap one of the quartz flasks entirely in aluminum foil (Dark Control).
Irradiation: Place both flasks in a photostability chamber compliant with ICH Q1B guidelines. Expose the samples to an overall illumination of
≥1.2×106
lux hours and an integrated near-ultraviolet energy of
≥200
Watt hours/m².
Actinometry: Utilize a calibrated lux/UV meter or a chemical actinometer (e.g., 2% quinine solution) alongside the samples to verify the exact photon dose received.
Analysis: Analyze both the exposed sample and the dark control via LC-MS. Look for the appearance of the deiodinated mass peak (
[M−H]+
or
[M−I]+
) in the exposed sample, confirming homolytic C-I cleavage.
Conclusion
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a molecule defined by thermodynamic contrasts. Its robust quinolone core provides a stable foundation for extreme reaction conditions, while its labile C-I bond offers a highly reactive vector for targeted functionalization. By applying rigorous, self-validating analytical protocols like multi-rate TGA/DSC and controlled photostability profiling, researchers can map its thermodynamic boundaries, ensuring high-yield synthesis and long-term stability in drug development pipelines.
References
Title: Crystal engineering of the cystic fibrosis drug ivacaftor: salts, solvates and hydrate forms with solubility and stability studies
Source: RSC Advances
URL: [Link]
Title: Synthesis of New C-3 Substituted Kynurenic Acid Derivatives
Source: Molecules (MDPI)
URL: [Link]
Title: Comment on Effect of Heating on the Stability of Quinolones in Milk
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Title: Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts
Source: Scientific Reports (Nature)
URL: [Link]
Title: Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates
Source: Molecules (NIH PMC)
URL: [Link]
Exploratory
Discovery and Synthetic Utility of Methyl 3-Iodo-4-Oxo-1,4-Dihydroquinoline-6-Carboxylate in Modern Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The 4-oxo-1,4-dihydroquinoline (quinolone) core is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The 4-oxo-1,4-dihydroquinoline (quinolone) core is a privileged pharmacophore in medicinal chemistry, forming the backbone of broad-spectrum antibiotics (fluoroquinolones), cystic fibrosis transmembrane conductance regulator (CFTR) modulators (e.g., Ivacaftor analogs), and highly selective kinase inhibitors. Among the most versatile building blocks for accessing this chemical space is Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5) [1].
As a Senior Application Scientist, I frequently recommend this specific intermediate because it offers two orthogonal handles for late-stage functionalization:
The C3-Iodo Group: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). Direct functionalization of the C3 position without pre-halogenation is notoriously low-yielding; the pre-installed iodine bypasses this bottleneck.
The C6-Methyl Ester: A stable protecting group that can be selectively saponified to a carboxylic acid for subsequent amide coupling, allowing rapid library generation of target compounds [2].
This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this critical building block.
De Novo Synthesis and Mechanistic Rationale
The synthesis of the 3-iodoquinolone core relies on a two-phase approach: constructing the heterocyclic ring system and subsequent regioselective electrophilic halogenation. The classic method for generating the quinolone backbone is the Gould-Jacobs reaction [3]. However, to avoid unwanted substitution at the C3 position during cyclization, condensation of methyl 4-aminobenzoate with an unsubstituted acrylate derivative (or decarboxylation of a Gould-Jacobs intermediate) is preferred to yield the 3-unsubstituted core.
Once the core is established, we perform an electrophilic iodination. N-Iodosuccinimide (NIS) is the reagent of choice over elemental iodine (
I2
). The causality here is critical:
I2
often requires harsh oxidative conditions (e.g.,
HNO3
or
H2O2
) or strong bases to generate the active iodonium ion (
I+
), which can prematurely hydrolyze the C6-methyl ester. NIS in a polar aprotic solvent like DMF provides a mild, controlled release of
I+
, ensuring strict regioselectivity at the electron-rich C3 position (activated by the enamine-like character of the quinolone ring).
Synthetic workflow for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate generation.
This protocol is designed to prevent over-iodination and ester hydrolysis.
Initiation: Charge an oven-dried round-bottom flask with Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Electrophile Addition: Cool the solution to 0 °C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise. Causality: The slight excess ensures complete conversion, while the low temperature suppresses oxidative degradation of the solvent and substrate.
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting material peak fully shifts to the
M+126
mass adduct (
+I,−H
).
Quenching: Add a 10% aqueous solution of sodium thiosulfate (
Na2S2O3
). Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine species to inert iodide, preventing post-workup side reactions.
Isolation: Filter the resulting precipitate, wash sequentially with distilled water (to remove DMF/succinimide) and cold ethanol, and dry under high vacuum to afford the pure title compound.
Catalytic Functionalization: Unlocking C3 Chemical Space
The primary utility of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate lies in its ability to undergo Palladium-catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction [4]. The C3-iodine bond is highly labile toward oxidative addition by Pd(0) species, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
For these couplings, we utilize
Pd(dppf)Cl2
as the pre-catalyst. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°). Causality: This wide angle sterically crowds the palladium center during the catalytic cycle, which drastically accelerates the final reductive elimination step—a common bottleneck when coupling bulky ortho-substituted or heterocyclic boronic acids to the rigid quinolone core.
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C3 position.
Protocol 2: C3 Suzuki-Miyaura Cross-Coupling
Setup: In a Schlenk tube, combine Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
K2CO3
(3.0 equiv).
Catalyst Loading: Add
Pd(dppf)Cl2
(0.05 equiv).
Deoxygenation (Critical Step): Evacuate and backfill the tube with Argon (3 cycles). Causality: Oxygen rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) species, killing the catalytic cycle.
Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 0.1 M) via syringe. The water is necessary to activate the boronic acid via formation of a boronate complex, facilitating transmetalation.
Reaction: Heat the mixture at 90 °C for 12 hours.
Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.
Quantitative Data: Cross-Coupling Efficiency
The table below summarizes the expected yields for various coupling partners using the optimized protocol. The data highlights the robustness of the C3-iodo handle against both electron-rich and electron-deficient coupling partners.
Coupling Partner (Boronic Acid)
Catalyst System
Base / Solvent
Temp (°C)
Yield (%)
Phenylboronic acid
Pd(dppf)Cl2
K2CO3
/ Dioxane-
H2O
90
88
4-Fluorophenylboronic acid
Pd(PPh3)4
Na2CO3
/ DMF-
H2O
100
82
3-Pyridinylboronic acid
Pd(dppf)Cl2
K2CO3
/ Dioxane-
H2O
90
79
2-Thiopheneboronic acid
Pd(OAc)2
, SPhos
K3PO4
/ Toluene-
H2O
100
75
Downstream Applications: Targeting the C6-Ester
Once the C3 position is successfully functionalized, the focus shifts to the C6-methyl ester. In modern drug discovery—particularly in the synthesis of nicotinamide derivatives and CFTR modulators [5]—the ester is subjected to base-catalyzed saponification (using
LiOH
or
NaOH
in THF/
H2O
) to yield the corresponding carboxylic acid.
This acid serves as the substrate for peptide coupling reagents (e.g., HATU, EDC/HOBt) to form complex amides. The electron-withdrawing nature of the resulting C6-amide, combined with the steric bulk of the newly installed C3-aryl group, often locks the quinolone core into a specific bioactive conformation. This precise spatial arrangement is what allows these molecules to intercalate into kinase hinge regions or bind allosterically to transmembrane proteins.
References
WikiDoc. "Gould-Jacobs reaction: Organic synthesis for the preparation of quinolines." WikiDoc. Available at:[Link]
National Center for Biotechnology Information (NCBI). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PubMed Central (PMC). Available at:[Link]
Google Patents. "Process for the preparation of nicotinamide derivatives (US20120101282A1)." United States Patent and Trademark Office.
Protocols & Analytical Methods
Method
Application Note: Regioselective Synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Halogenation of Heterocycles, Cross-Coupling Precursors, Kinase Inhibitor Scaffolds Introduction & Mechanistic Ratio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Focus: Halogenation of Heterocycles, Cross-Coupling Precursors, Kinase Inhibitor Scaffolds
Introduction & Mechanistic Rationale
The 4-quinolone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents and kinase inhibitors[1]. Specifically, 3-iodo-4-quinolones are highly valuable synthetic intermediates. The presence of the iodine atom at the C-3 position enables downstream functionalization via palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki-Miyaura, and Sonogashira couplings, to generate complex multi-ring systems and targeted therapeutics[2].
The synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate relies on the regioselective electrophilic aromatic substitution at the C-3 position of the quinolone ring. By utilizing a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF), the quinolone nitrogen is deprotonated. This generates a highly nucleophilic enamine-like system that strongly directs the electrophilic attack of molecular iodine (
I2
) exclusively to the C-3 position, preventing undesired side reactions[3].
Workflow for the regioselective C-3 iodination of 4-quinolone derivatives.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
This protocol is designed as a self-validating system. In-process quality control (IPC) steps are embedded to ensure trustworthiness and reproducibility before advancing to subsequent stages.
Phase 1: Reaction Setup and Activation
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the flask is thoroughly dried (oven-dried at 110 °C for 2 hours) and purged with inert gas (Nitrogen or Argon).
Causality: While the reaction is not strictly air-sensitive, excluding ambient moisture prevents the competitive hydrolysis of the methyl ester at the C-6 position.
Solubilization: Add 2.03 g (10 mmol) of5[5] to the flask, followed by 20.0 mL of anhydrous DMF. Stir at 400 rpm until a uniform suspension or solution is achieved.
Deprotonation: Add 2.76 g (20 mmol) of finely powdered anhydrous
K2CO3
to the mixture. Stir the suspension at room temperature (20–25 °C) for 30 minutes.
Causality: The 30-minute activation period is critical. It allows sufficient time for the heterogeneous base to deprotonate the quinolone N-H, generating the reactive intermediate required for regioselective C-3 attack.
Phase 2: Electrophilic Iodination
Iodine Addition: Weigh 3.81 g (15 mmol) of molecular iodine (
I2
). Add the iodine to the reaction mixture portionwise over 15 minutes.
Causality: Portionwise addition controls the mild exothermic nature of the reaction and maintains a steady concentration of the electrophile, minimizing the risk of oxidative degradation or polymerization of the substrate.
Reaction Propagation: Seal the flask and allow the mixture to stir at room temperature for 12–16 hours, shielded from direct light (e.g., wrap the flask in aluminum foil).
Causality: Light shielding prevents the homolytic cleavage of
I2
into radical species, which could lead to unselective radical halogenation pathways.
Phase 3: In-Process Quality Control (IPC)
Validation: After 12 hours, withdraw a 50 µL aliquot. Dilute with 1 mL of Methanol and analyze via LC-MS or TLC (Eluent: Dichloromethane/Methanol 9:1).
Self-Validating Check: The reaction is deemed complete when the starting material mass (
[M+H]+=204
) is fully consumed, replaced by the target product mass (
[M+H]+=330
). If starting material persists, add an additional 0.2 eq of
I2
and stir for 2 more hours.
Phase 4: Quenching and Isolation
Quenching: Slowly pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water vigorously stirring. Immediately add 50 mL of a 10% aqueous Sodium Thiosulfate (
Na2S2O3
) solution.
Causality: The thiosulfate rapidly reduces unreacted, toxic
I2
into highly water-soluble, colorless iodide ions (
I−
). This step is visually validated when the dark brown/purple color of the solution rapidly transitions to a pale yellow or white suspension.
Precipitation & Filtration: Stir the quenched mixture for 30 minutes to ensure complete precipitation of the highly hydrophobic product. Isolate the solid via vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the filter cake sequentially with distilled water (
3×30
mL) to remove residual DMF and inorganic salts, followed by cold ethanol (10 mL) to remove trace organic impurities. Dry the solid in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 2.80 - 3.00 g (85 - 91%) of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate as an off-white to pale yellow powder.
References
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders
Source: Google Patents
URL
Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)
Source: ResearchGate
URL:[Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Executive Summary The 4-oxo-1,4-dihydroquinoline (4-quinolone) scaffold is a privileged pharmacophore embedded in numerous antibacterial, antimalarial, and anticancer agents. Functionalization at the C3 position is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-oxo-1,4-dihydroquinoline (4-quinolone) scaffold is a privileged pharmacophore embedded in numerous antibacterial, antimalarial, and anticancer agents. Functionalization at the C3 position is a critical step in drug discovery, often achieved via transition-metal-catalyzed cross-coupling. Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate represents a highly versatile, yet electronically complex, building block.
This application note provides a comprehensive, self-validating methodology for the Suzuki-Miyaura cross-coupling of this specific substrate. By dissecting the causality behind catalyst selection, N-protection imperatives, and the implementation of a MIDA boronate slow-release strategy, this guide empowers researchers to bypass common pitfalls such as protodeboronation and catalyst poisoning.
Mechanistic Insights & Substrate Nuances (The "Why")
To achieve high-yielding C-C bond formation, the experimental design must account for the unique stereoelectronic profile of the 3-iodoquinolone system.
The Tautomerism & N-Protection Imperative
The substrate exists in a tautomeric equilibrium between the 4-oxo-1,4-dihydroquinoline and 4-hydroxyquinoline forms. Under the basic conditions required for Suzuki-Miyaura coupling, the free N-H (or O-H) can severely interfere with the reaction. A deprotonated quinolone can coordinate with the active Pd(0) or Pd(II) species, leading to irreversible catalyst poisoning. Furthermore, competing N-arylation (Buchwald-Hartwig-type side reactions) can degrade the yield.
Causality-Driven Choice: Prior to coupling, N-protection (e.g., via N-methylation or SEM-protection) is highly recommended. By locking the molecule into the 4-quinolone tautomer, the electronic push from the N1 lone pair through the conjugated system is maintained, which specifically activates the C3 position.
Oxidative Addition at the C3-Iodide
The carbon-iodine bond at the C3 position is highly susceptible to oxidative addition. The electron-withdrawing nature of the C6-methyl carboxylate further lowers the LUMO of the quinolone ring, making the initial insertion of Pd(0) exceptionally fast. However, this rapid oxidative addition must be kinetically matched with the transmetalation step to prevent the accumulation of the Pd(II) intermediate, which can undergo off-cycle degradation.
The Slow-Release Strategy for Transmetalation
Because oxidative addition is rapid, the rate-limiting step often shifts to transmetalation. Traditional boronic acids, particularly electron-deficient or heteroaryl variants, are prone to rapid protodeboronation in the presence of water and base. Utilizing N-methyliminodiacetic acid (MIDA) boronates in a biphasic system allows for the slow, controlled hydrolysis of the boronate into the active boronic acid. This maintains a low, steady-state concentration of the coupling partner, perfectly matching the catalytic cycle's turnover rate and virtually eliminating homocoupling .
Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-iodoquinolones.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields. The data illustrates why the MIDA boronate slow-release strategy combined with a bidentate ligand (dppf) forms the optimal self-validating system for this substrate class.
Catalyst System
Boron Source
Base / Solvent Matrix
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
Arylboronic acid
K₂CO₃, Dioxane/H₂O, 80°C
45 - 55%
Rapid protodeboronation; high levels of aryl homocoupling observed.
Pd(dppf)Cl₂ (5 mol%)
Arylboronic acid
K₂CO₃, Dioxane/H₂O, 80°C
62 - 68%
Bidentate ligand stabilizes Pd(II), reducing degradation, but protodeboronation persists.
Pd(dppf)Cl₂ (5 mol%)
Aryl MIDA boronate
K₃PO₄, Dioxane/H₂O, 80°C
88 - 94%
Optimal. Slow-release perfectly matches oxidative addition rate; zero homocoupling.
Pd(OAc)₂ / SPhos
Aryl MIDA boronate
NaHCO₃, DMF/H₂O, 90°C
82 - 86%
Highly active, but elevated temperatures lead to minor ester hydrolysis at C6.
Experimental Methodologies (The "How")
Phase 1: N-Protection (Methylation)
Objective: Prevent catalyst poisoning and N-arylation.
Charge Reactor: To an oven-dried 50 mL round-bottom flask, add Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq, 1.0 mmol, ~329 mg) and anhydrous K₂CO₃ (2.5 eq, 2.5 mmol, 345 mg).
Solvation: Suspend the mixture in anhydrous DMF (10 mL) under an argon atmosphere. Stir for 15 minutes at room temperature to allow for initial deprotonation.
Reaction & IPC: Stir at 40°C for 4 hours. Self-Validation Checkpoint: Monitor via LC-MS. The starting material ([M+H]⁺ = 330.0) should cleanly convert to the N-methylated product ([M+H]⁺ = 344.0).
Workup: Quench with ice water (30 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the N-protected intermediate.
Reagent Assembly: In a 20 mL microwave vial or Schlenk tube, combine the N-methylated 3-iodoquinolone (1.0 eq, 0.5 mmol), the desired Aryl MIDA boronate (1.5 eq, 0.75 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%).
Atmosphere Exchange: Seal the vessel and perform three cycles of vacuum/argon backfill.
Solvent & Base Addition: Inject degassed 1,4-Dioxane (4.0 mL) followed by a degassed aqueous solution of K₃PO₄ (3.0 eq, 1.5 mmol in 1.0 mL H₂O). Note: The biphasic nature is critical for the slow hydrolysis of the MIDA boronate.
Thermal Activation: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 12–18 hours.
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1) and LC-MS. The dense isotopic iodine signature will disappear, replaced by the target mass ([M-I+Ar+H]⁺). In ¹H-NMR, the sharp C2-H singlet of the starting material (~8.4 ppm) will shift slightly, and new aromatic signals will appear between 7.2–7.8 ppm.
Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Fig 2: Experimental workflow utilizing the MIDA boronate slow-release strategy.
Troubleshooting & Process Robustness
Issue: Significant Dehalogenation (Reduction of C3-I to C3-H).
Causality: Often caused by the presence of excess base in the absence of an active coupling partner, or primary alcohols acting as hydride donors.
Solution: Ensure strict adherence to the MIDA slow-release protocol to keep the catalytic cycle moving forward. Switch from ethanol/methanol co-solvents to purely aprotic organics like Dioxane or THF.
Issue: Hydrolysis of the C6-Methyl Carboxylate.
Causality: Strong bases (like NaOH or KOH) at elevated temperatures will saponify the ester.
Solution: Utilize milder bases like K₃PO₄ or NaHCO₃ and strictly monitor the temperature (do not exceed 80°C).
References
Mohamed, Y. M. A., Solum, E. J., & Eweas, A. F. (2018). Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling. Monatshefte für Chemie - Chemical Monthly.[Link][1]
Silva, V. L. M., et al. (2015). Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki-Miyaura Reaction in Water. The Journal of Organic Chemistry.[Link][2]
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5) is a highly versatile, halogenated scaffold utilized extensively in medicinal chemistry. The C3-iodine atom serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid synthesis of complex antibacterial and antiviral libraries. Meanwhile, the C6-methyl ester provides a vector for further functionalization.
Accurate structural elucidation of this molecule is critical to confirm both the regioselectivity of the iodination and the tautomeric state of the quinolone core in solution [1]. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize this compound.
Rationale for Experimental Design (E-E-A-T Causality)
As a Senior Application Scientist, it is vital to understand why specific analytical conditions are chosen, rather than simply following a recipe. The characterization of 4-quinolones presents unique physicochemical challenges:
Solvent Selection (DMSO-d6 vs. CDCl3): 4-oxo-1,4-dihydroquinolines exhibit strong intermolecular hydrogen bonding (between the N-H donor and C4=O acceptor) and extensive
π−π
stacking. This renders them nearly insoluble in non-polar solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory because its strong hydrogen-bond accepting capability disrupts these networks, providing a homogeneous, highly concentrated solution necessary for 2D NMR [2].
Tautomeric Considerations: The scaffold can theoretically exist in equilibrium between a 4-hydroxyquinoline (enol) and a 4-oxo-1,4-dihydroquinoline (keto) form. NMR in DMSO-d6 overwhelmingly captures the 4-oxo tautomer. This is causally validated by the presence of a highly deshielded N-H proton (~12.5 ppm) and a characteristic ketone C4 carbonyl peak (~173 ppm) in the
13
C spectrum.
The "Heavy Atom Effect": A critical mechanistic insight in the
13
C NMR interpretation is the chemical shift of the C3 carbon. Because iodine is a large, highly polarizable atom with a dense electron cloud, it exerts a strong diamagnetic shielding effect on the directly attached carbon. Consequently, the C3 carbon will appear unusually upfield (~87 ppm) compared to typical aromatic or alkene carbons, serving as an internal diagnostic marker for successful C3-iodination [3].
Comprehensive NMR Workflow & Protocol
The following protocol is designed as a self-validating system . By incorporating internal standards and strict thermal equilibration, the workflow ensures that any spectral anomalies can be traced back to sample integrity rather than instrumental drift.
Step-by-Step Methodology
Step 1: Sample Preparation
Weigh precisely 5.0 mg of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS) in a clean glass vial.
Sonicate the mixture for 2 minutes to ensure complete dissolution.
Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped at the bottom.
Step 2: Instrument Tuning and Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Set the probe temperature to a strictly controlled 298 K to prevent chemical shift drift associated with temperature-dependent hydrogen bonding.
Lock onto the deuterium signal of DMSO-d6.
Perform automated or manual gradient shimming (Z1-Z5) until the residual DMSO pentet (2.50 ppm) exhibits a line width at half-height (FWHM) of < 1.0 Hz. Self-Validation: A sharp solvent peak guarantees magnetic field homogeneity.
Step 3: 1D & 2D Data Acquisition
1
H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the N-H proton.
13
C{
1
H} NMR: Acquire 1024 scans with a D1 of 2.0 seconds. The extended scan count is required to resolve quaternary carbons (C3, C4, C4a, C6, C8a).
2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D experiments to map the spin systems and confirm the regiochemistry of the ester and iodine groups.
Fig 1. Standardized NMR experimental workflow for quinolone characterization.
Quantitative Data & Structural Assignments
The data below summarizes the expected chemical shifts based on the electronic environment of the 4-oxo-1,4-dihydroquinoline scaffold. All spectra are calibrated to internal TMS (0.00 ppm) and the residual DMSO-d6 solvent peak (
1
H: 2.50 ppm;
13
C: 39.52 ppm).
Table 1:
1
H NMR Assignments (400 MHz, DMSO-d6)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Rationale
N-H (1)
12.60
Singlet (br)
-
1H
Highly deshielded due to tautomeric keto-form and H-bonding.
H-5
8.75
Doublet
2.0
1H
Deshielded by proximity to C4=O and the C6-ester group.
H-2
8.65
Singlet
-
1H
Deshielded by adjacent N-H and the C3-Iodine atom.
H-7
8.20
Doublet of Doublets
8.8, 2.0
1H
Ortho coupling to H-8, meta coupling to H-5.
H-8
7.75
Doublet
8.8
1H
Ortho coupling to H-7; least deshielded aromatic proton.
Heavy Atom Effect: Shielded by the large iodine electron cloud.
-OCH
3
52.5
CH
3
Methoxy carbon of the ester.
2D NMR Logical Mapping & Mechanistic Insights
To build a self-validating proof of structure, 1D data must be corroborated by 2D logical mapping. Heteronuclear Multiple Bond Correlation (HMBC) is the primary tool used to confirm the exact regiochemistry of the iodine atom and the ester group.
Confirming C3-Iodination: The H-2 proton (
δ
8.65) will show strong
2JCH
and
3JCH
HMBC correlations to C4 (
δ
173.5), C8a (
δ
140.5), and crucially, C3 (
δ
87.5). The absence of an HSQC correlation for C3 confirms it is fully substituted, and its upfield shift confirms the halogen attachment.
Confirming C6-Ester Position: The methoxy protons (
δ
3.88) will show a strict
3JCH
correlation to the ester carbonyl (
δ
165.8). Furthermore, the H-5 proton (
δ
8.75) will show a long-range correlation to this same ester carbonyl, locking the ester moiety to the C6 position.
Fig 2. Logical relationship mapping of 2D NMR correlations used for structural validation.
References
Title: Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies
Source: Molecules (MDPI)
URL: [Link]
Title: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate (Compound Summary)
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Triazole Appending Agent (TAAG): A New Synthon for Preparing Iodine-Based Molecular Imaging and Radiotherapy Agents
Source: Bioconjugate Chemistry (PMC / NIH)
URL: [Link]
Application
Application Note: Synthetic Utility of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate in Advanced Quinolone Drug Development
Executive Summary Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a highly versatile, advanced building block in the synthesis of novel quinolone antibiotics, antimalarial Endochin-like quin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a highly versatile, advanced building block in the synthesis of novel quinolone antibiotics, antimalarial Endochin-like quinolones (ELQs), and azaisoflavone analogs. Unlike classical fluoroquinolone precursors that rely on early-stage C3-carboxylation, this scaffold features an orthogonal functionalization profile:
C3-Iodo Group : An ideal electrophilic handle for transition-metal catalyzed cross-coupling (Suzuki, Heck, Sonogashira, and Buchwald-Hartwig).
N1-Position : Available for late-stage alkylation to install critical pharmacokinetic modifiers (e.g., cyclopropyl or methyl groups).
C6-Methyl Ester : A protected carboxylate that can be saponified late in the synthesis to unmask the essential acidic pharmacophore, or converted into an amide for prodrug development.
This application note details the mechanistic rationale, quantitative optimization data, and self-validating experimental protocols required to effectively utilize this scaffold in library generation and drug discovery.
Direct electrophilic aromatic substitution at the C3 position of the electron-deficient 4-quinolone core is notoriously difficult, often requiring harsh conditions that degrade other functional groups. Pre-installation of the iodine atom circumvents this issue. Iodine is a superior leaving group compared to bromine or chlorine, allowing for oxidative addition by Palladium(0) under exceptionally mild conditions. This enables the synthesis of highly sterically hindered C3-aryl and C3-heteroaryl quinolones without competitive dehalogenation .
The Necessity of N1-Alkylation
Attempting palladium-catalyzed cross-coupling on the unprotected 4-quinolone often results in catalyst poisoning. The free N-H bond (pKa ~9.5) can coordinate with the palladium center or interfere with the basic conditions required for transmetalation. Therefore, N-alkylation is not only a structural necessity for the final drug's efficacy but also a critical protective step that must precede C3 cross-coupling .
The Role of the C6-Carboxylate
By masking the C6-carboxylic acid as a methyl ester, the scaffold remains highly soluble in organic solvents (e.g., DMF, Dioxane, THF) during the alkylation and coupling steps. The ester also acts as an electron-withdrawing group, which accelerates the reductive elimination step in the catalytic cycle, driving the reaction to completion.
Orthogonal synthetic workflow for functionalizing the 3-iodoquinolone scaffold.
Quantitative Data & Reaction Optimization
The efficiency of C3-functionalization depends heavily on the catalyst system and the nature of the coupling partner. Table 1 summarizes optimized conditions derived from extensive structure-activity relationship (SAR) campaigns.
Table 1: Optimization of Pd-Catalyzed C3-Cross Coupling Parameters
Coupling Partner
Catalyst System
Base / Solvent
Temp / Time
Yield (%)
Mechanistic Advantage
Phenylboronic acid
Pd(PPh3)4 (5 mol%)
K2CO3 / Dioxane-H2O
90 °C / 12 h
65%
Standard Suzuki conditions; prone to protodeboronation.
Phenyl MIDA boronate
Pd(dppf)Cl2 (5 mol%)
K3PO4 / Dioxane-H2O
85 °C / 4 h
92%
Slow-release of boronic acid minimizes side reactions .
4-Fluorothiophenol
Pd-NHC (2 mol%)
DBU / DMF
80 °C / 2 h
88%
Direct sulfenylation; NHC ligand stabilizes active Pd species .
Styrene
Pd(OAc)2 (5 mol%)
Et3N / DMF
100 °C / 16 h
75%
Heck reaction; requires N-protected quinolone to proceed .
Step-by-Step Experimental Protocols
Protocol A: N1-Alkylation (Self-Validating)
Objective: Protect the N-H position to prevent catalyst poisoning and install the required N1-pharmacophore.
Causality: Deprotonation with a mild base (K2CO3) generates an ambident nucleophile. N-alkylation is thermodynamically favored over O-alkylation under these conditions. K2CO3 is specifically chosen over NaOH to prevent premature hydrolysis of the C6 methyl ester.
Preparation : Charge a dry, argon-flushed 100 mL round-bottom flask with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq, 3.0 mmol) and anhydrous K2CO3 (1.5 eq, 4.5 mmol).
Solvation : Suspend the solids in anhydrous DMF (15 mL). Note: DMF enhances the nucleophilicity of the deprotonated quinolone.
Addition : Add the alkylating agent (e.g., Iodomethane or Cyclopropyl bromide, 1.2 eq, 3.6 mmol) dropwise at room temperature.
Reaction : Stir the reaction mixture at 40 °C for 4 hours.
Validation Checkpoint : Monitor by TLC (Dichloromethane:Methanol 95:5, UV 254 nm). The starting material (Rf ~0.3) must be completely replaced by a new, more lipophilic spot (Rf ~0.6). The solution will appear as a fine white/yellow suspension.
Workup : Quench the reaction by pouring it into ice-cold distilled water (50 mL). The N-alkylated product will precipitate. Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum.
Objective: Construct the C3-C(aryl) bond to generate novel azaisoflavone or ELQ analogs .
Causality: Electron-deficient boronic acids often undergo rapid protodeboronation. Using MIDA boronates provides a "slow-release" of the active boronic acid, keeping its steady-state concentration low and maximizing the cross-coupling yield. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd intermediate, accelerating reductive elimination.
Preparation : In a Schlenk tube, combine the N-alkyl-3-iodoquinolone intermediate (1.0 eq, 1.0 mmol), the aryl MIDA boronate (1.5 eq, 1.5 mmol), and Pd(dppf)Cl2 (0.05 eq, 0.05 mmol).
Solvation : Add a degassed solvent mixture of 1,4-Dioxane and 1M aqueous K3PO4 (Ratio 4:1, 10 mL total). Note: The aqueous base slowly hydrolyzes the MIDA boronate to the active boronic acid while facilitating transmetalation.
Reaction : Seal the tube and heat to 85 °C for 4 hours.
Validation Checkpoint : The reaction mixture will transition from a heterogeneous suspension to a clear, dark-orange solution as the MIDA boronate is consumed. Complete consumption of the starting material is confirmed by TLC (Hexane:EtOAc 1:1, UV 254 nm).
Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the quinolone C3 position.
Protocol C: Late-Stage C6-Ester Saponification
Objective: Unmask the C6-carboxylic acid to yield the final bioactive API.
Causality: The methyl ester must be hydrolyzed under mild conditions to prevent cleavage of the newly formed C3-substituents or degradation of the quinolone core. LiOH in a mixed aqueous/organic solvent system provides clean, low-temperature saponification.
Preparation : Dissolve the C3-functionalized quinolone ester (1.0 eq, 0.5 mmol) in a 3:1:1 mixture of THF:MeOH:H2O (5 mL).
Reaction : Add LiOH·H2O (3.0 eq, 1.5 mmol) in one portion and stir at room temperature for 12 hours.
Validation Checkpoint : The reaction is complete when the starting ester spot disappears on TLC, and a baseline spot (the highly polar carboxylate salt) appears.
Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous solution with 1M HCl to pH 3-4. The free carboxylic acid will precipitate as a white/pale yellow solid. Filter, wash with water, and dry under high vacuum.
References
Mohamed, Y. M. A., Solum, E. J., & Eweas, A. F. "Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling." Monatshefte für Chemie - Chemical Monthly, 2018.[Link]
Nilsen, A., et al. "Incorporation of an Isohexide Subunit into the Endochin-like Quinolone Scaffold." PubMed Central (PMC), 2024.[Link]
Method
Application Notes and Protocols: Palladium-Catalyzed Functionalization of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Introduction: The Strategic Importance of the 4-Quinolone Scaffold and Palladium Catalysis The 4-quinolone ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 4-Quinolone Scaffold and Palladium Catalysis
The 4-quinolone ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous antibacterial agents and other therapeutic molecules. The ability to precisely modify this core structure is paramount for developing new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a key intermediate, primed for diversification at the C-3 position through modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions offer a versatile and efficient means to introduce a wide array of functional groups onto the quinolone core under relatively mild conditions. This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, specifically tailored for the functionalization of methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these powerful transformations. The catalytic cycle typically proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate, forming a Pd(II) intermediate.[1][3]
Transmetalation: The organic moiety from a coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[1][3]
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[1][3][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[2][6] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[1]
Causality Behind Experimental Choices:
Catalyst and Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is often employed. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[7][8] Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination.[7][9]
Base: The base is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium complex.[5][10] The choice of base can significantly influence the reaction rate and yield.[10] Inorganic bases like carbonates and phosphates are generally effective.[10]
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[11]
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium source (e.g., Pd(OAc)₂, 0.05 equiv.) and a phosphine ligand (e.g., PPh₃, 0.1 equiv.).
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[11]
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
Entry
Boronic Acid
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
K₂CO₃
Dioxane/H₂O
90
12
85
2
4-Methoxyphenylboronic acid
Cs₂CO₃
Toluene/H₂O
100
8
92
3
2-Thienylboronic acid
K₃PO₄
DMF/H₂O
80
16
78
Yields are illustrative and will vary based on specific substrates and reaction optimization.
Section 2: Heck Reaction for Alkenylation
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[12][13] It provides a direct route to introduce styrenyl and other alkenyl groups at the C-3 position of the quinolone core.
Causality Behind Experimental Choices:
Catalyst: Palladium(II) acetate is a commonly used and cost-effective precatalyst. Phosphine-free conditions are sometimes successful, but phosphine ligands can improve catalyst stability and reactivity.
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HX generated during the reaction and regenerate the active Pd(0) catalyst.
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to ensure solubility and allow for higher reaction temperatures.
Experimental Protocol: Heck Reaction
Step-by-Step Methodology:
Reaction Setup: In a sealable reaction vessel, combine methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.).
Solvent and Base Addition: Add a suitable solvent (e.g., DMF) and a base (e.g., Et₃N, 2.0-3.0 equiv.).
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C). Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the palladium black.[11]
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Heck Reaction
Entry
Alkene
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Styrene
Et₃N
DMF
120
24
75
2
n-Butyl acrylate
K₂CO₃
NMP
110
18
82
3
4-Vinylpyridine
DIPEA
Dioxane
100
20
68
Yields are illustrative and will vary based on specific substrates and reaction optimization.
Section 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations.
Causality Behind Experimental Choices:
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[14] The copper acetylide is believed to be the active species in the transmetalation step.[1]
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.[1]
Copper-Free Variants: To avoid potential issues with copper, such as the homocoupling of alkynes, copper-free Sonogashira protocols have been developed. These often require specific palladium catalysts or ligands.[1]
Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
Reaction Setup: To a Schlenk flask, add methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N). Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation: Sonogashira Coupling
Entry
Alkyne
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Et₃N
THF
RT
6
90
2
1-Hexyne
DIPEA
DMF
50
12
85
3
Trimethylsilylacetylene
Et₃N
THF
RT
8
95
Yields are illustrative and will vary based on specific substrates and reaction optimization.
Characterization of Functionalized Quinolones
The successful synthesis of the desired functionalized quinolone derivatives should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the proton signal at the C-3 position and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to avoid catalyst oxidation.
Poor quality reagents
Purify starting materials. Ensure the base is anhydrous if required.
Incorrect reaction conditions
Optimize temperature, solvent, and base.
Formation of Side Products
Homocoupling of the boronic acid (Suzuki)
Ensure rigorous degassing.
Homocoupling of the alkyne (Sonogashira)
Consider a copper-free protocol.
Isomerization of the alkene (Heck)
Adjust reaction time and temperature.
Difficulty in Purification
Residual catalyst
Filter through a pad of celite or use a palladium scavenger.
Complex mixture of products
Re-optimize reaction conditions for higher selectivity.
Conclusion
The palladium-catalyzed functionalization of methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate offers a powerful and versatile platform for the synthesis of a diverse library of novel quinolone derivatives. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers can efficiently generate new molecular entities for evaluation in drug discovery programs. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these critical synthetic transformations.
Corberan, R., & Mata, J. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3392-3408.
Dakenchem. (2026, March 6). The Role of Phosphine Ligands in Palladium Catalysis Explained.
BenchChem. (2025). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization.
RSC Publishing. (2023, June 16). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Sample Preparation Protocols for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate Assays
Target Audience: Analytical Chemists, Bioanalysts, and Drug Development Scientists
Matrix: Biological Plasma/Serum and Synthetic Reaction Mixtures
Analytical Platforms: LC-MS/MS and UHPLC-UV
Introduction & Physicochemical Profiling
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a highly functionalized halogenated quinolone derivative. Unlike traditional fluoroquinolone antibiotics (which typically feature a free C3-carboxylic acid and a basic C7-substituent rendering them zwitterionic), this compound possesses a C6-methyl ester and a C3-iodine atom.
As a Senior Application Scientist, I must emphasize that these structural deviations fundamentally alter its physicochemical behavior, necessitating specialized sample preparation strategies:
Extreme Hydrophobicity: The masking of the carboxylic acid as a methyl ester, combined with the bulky iodine atom, significantly increases the compound's lipophilicity. It lacks the aqueous solubility typical of zwitterionic quinolones, requiring high-organic crash solvents for biological extraction.
Photochemical Instability (The Heavy-Atom Effect): The C3-iodine bond is highly susceptible to photolytic cleavage. The presence of the heavy iodine atom accelerates intersystem crossing (ISC) to the triplet state via spin-orbit coupling, leading to rapid photobleaching and the generation of reactive oxygen species (ROS) when exposed to ambient laboratory light[1][2]. Strict photoprotection is not optional; it is a mandatory parameter for assay integrity.
Experimental Workflow Design
The following diagram illustrates the divergent sample preparation pathways depending on the assay matrix (biological vs. synthetic).
Workflow for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate sample preparation.
When quantifying this compound in plasma for pharmacokinetic (PK) or in vitro ADME assays, protein binding is a significant hurdle. We utilize a hybrid Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) approach to ensure maximum recovery and minimize ion suppression[3][4].
Rationale for Reagent Selection:
Acetonitrile (ACN) vs. Methanol: ACN is selected for PPT because it yields a tighter, more cohesive protein pellet than methanol, reducing the risk of clogging the subsequent SPE frit[4].
1% Formic Acid (FA): The addition of FA to the crash solvent denatures plasma proteins (like human serum albumin) more aggressively, disrupting hydrophobic binding pockets and releasing the lipophilic quinolone ester into the organic phase.
Step-by-Step Methodology:
Aliquoting (Under Amber Light): Transfer 100 µL of plasma sample into a 1.5 mL low-bind polypropylene Eppendorf tube.
Spiking: Add 10 µL of the appropriate isotopically labeled internal standard (IS).
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v).
Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
SPE Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL). Condition with 1 mL Methanol, followed by equilibration with 1 mL LC-MS grade Water[3].
Loading: Transfer 300 µL of the PPT supernatant directly onto the SPE cartridge. Draw through at a flow rate of ~1 mL/min.
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar matrix components (salts, residual peptides).
Elution: Elute the target analyte with 1 mL of 100% Methanol into an amber glass collection vial .
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase (e.g., 60:40 Water:ACN with 0.1% FA).
For synthetic chemists monitoring cross-coupling reactions at the C3-iodo position, the matrix is less complex (solvents, catalysts, base), but the concentration is high. A "Dilute-and-Shoot" method is preferred to maintain high throughput.
Step-by-Step Methodology:
Quenching: Aliquot 10 µL of the crude reaction mixture into a 2 mL Eppendorf tube. Immediately quench the reaction by adding 990 µL of a 50:50 Acetonitrile:Water mixture.
Note: If the reaction utilizes a strong base, neutralize the quench solution with 0.1% Acetic Acid to prevent base-catalyzed hydrolysis of the C6-methyl ester.
Filtration: Draw the quenched mixture into a 1 mL disposable syringe. Attach a 0.22 µm PTFE syringe filter (PTFE is required due to the high organic content; avoid Nylon or Cellulose Acetate which may bind the hydrophobic compound).
Storage: Filter directly into an amber UHPLC autosampler vial . Cap immediately with a PTFE-lined septum.
Quantitative Method Performance Data
The following table summarizes the expected validation parameters for the Bioanalytical LC-MS/MS protocol (Protocol A), demonstrating the self-validating nature of the optimized SPE-PPT method.
Validation Parameter
Condition / Matrix
Observed Value
Causality / Note
Extraction Recovery
Plasma (PPT + SPE)
> 88.5%
Polymeric SPE efficiently captures the lipophilic ester without relying on ion-exchange.
Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies. Available at:[Link]
Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. Available at:[Link]
Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin–Orbit Coupling and Density of States. The Journal of Physical Chemistry A. Available at:[Link]
Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens. PMC - National Institutes of Health. Available at:[Link]
Improving yield in Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges associated with the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges associated with the synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5)[1].
This compound is a highly valuable pharmaceutical intermediate, frequently utilized in the development of integrase inhibitors, antiviral agents, and novel quinolone antibiotics[2][3]. However, researchers frequently encounter yield-limiting bottlenecks during the construction of the 4-quinolone core and the subsequent regioselective C-3 iodination. This guide provides self-validating protocols, causal troubleshooting, and empirical data to optimize your synthetic workflows.
I. Mechanistic Overview & Standard Protocol
The synthesis typically proceeds via a two-stage process:
Core Construction: Cyclization of a functionalized aniline (e.g., methyl 4-aminobenzoate) with a malonate or Meldrum's acid derivative to form the 4-oxo-1,4-dihydroquinoline-6-carboxylate scaffold.
Regioselective Iodination: Electrophilic or radical-mediated iodination at the C-3 position. The C-3 position is highly nucleophilic due to the inherent enaminone character of the 4-quinolone system, making it the thermodynamically and kinetically favored site for halogenation[4][5].
Validated Step-by-Step Protocol: C-3 Iodination via NIS
This protocol utilizes N-Iodosuccinimide (NIS) to provide a controlled, self-validating electrophilic iodination.
Preparation: Suspend 10.0 mmol of Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Activation: Add 11.0 mmol (1.1 equivalents) of freshly recrystallized NIS in a single portion.
Reaction: Stir the mixture at 60 °C for 4–6 hours. Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the C-3 proton signal (typically a singlet around
δ
6.2–6.4 ppm in
1
H NMR) confirms complete conversion[6].
Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold 5% aqueous sodium thiosulfate (
Na2S2O3
) to neutralize any unreacted electrophilic iodine species.
Isolation: Filter the resulting heavy precipitate under a vacuum. Wash the filter cake sequentially with distilled water (3 x 20 mL) and cold ethanol (10 mL).
Purification: Recrystallize from boiling glacial acetic acid or DMF/water to yield the pure Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate as an off-white to pale yellow solid.
II. Quantitative Optimization Data
Selecting the correct iodinating system is critical. The table below summarizes the causality between reaction conditions and isolated yields based on empirical optimization[4][5].
Iodinating Agent
Solvent
Temp (°C)
Additive
Avg. Yield (%)
Mechanistic Note
I2
(1.5 eq)
THF/H
2
O
25
Na2CO3
45 - 55%
Poor solubility of substrate limits conversion; basic conditions can cause ester hydrolysis.
NIS (1.1 eq)
DMF
60
None
82 - 88%
Optimal balance of solubility and electrophilic strength; minimal byproducts.
Radical pathway. Effective, but harsh thermal conditions may degrade the methyl ester[5].
III. Troubleshooting & FAQs (Q&A)
Q1: My starting material (the unsubstituted 4-quinolone) is crashing out of solution, leading to incomplete iodination. How do I resolve this?A1: 4-Quinolones exhibit exceptionally high lattice energies due to strong intermolecular hydrogen bonding (between the N-H and C=O groups) and extensive
π−π
stacking[7].
Actionable Solution: Switch from halogenated solvents (like DCM or chloroform) to highly polar aprotic solvents like DMF, NMP, or DMSO. If solubility remains an issue, heating the reaction to 60–80 °C disrupts the hydrogen bonding network. Alternatively, transiently protecting the N-H group (e.g., via N-methylation or BOC protection, if compatible with your downstream targets) will drastically increase organic solubility[6][8].
Q2: I am observing a mixture of unreacted starting material and di-iodinated byproducts. What is the cause?A2: This is a classic symptom of poor stoichiometric control or localized concentration gradients during the addition of the iodinating agent. If solid
I2
or NIS is added too rapidly to a poorly stirred suspension, localized areas of excess electrophile will cause over-halogenation, while other areas remain unreacted.
Actionable Solution: Ensure the substrate is fully dissolved (or forms a fine, uniform suspension) before adding the iodinating agent. Use exactly 1.05 to 1.10 equivalents of freshly purified NIS. Add the NIS dropwise as a solution in DMF rather than as a solid powder.
Q3: During the cyclization step to form the 4-quinolone core, my yield is low and the product is black and tarry. Why?A3: Traditional Gould-Jacobs type cyclizations require extreme temperatures (e.g., boiling Dowtherm A at ~250 °C). Prolonged exposure to these temperatures causes thermal degradation, polymerization, and decarboxylation of the ester group.
Actionable Solution: Transition to microwave-assisted synthesis or flow chemistry. Microwave irradiation at 250 °C for just 5–10 minutes provides the necessary activation energy for cyclization while minimizing the residence time that leads to tar formation[9].
Q4: How can I efficiently remove residual iodine color from my final product?A4: Residual elemental iodine (
I2
) or triiodide (
I3−
) complexes tightly with the quinolone core, causing a persistent brown/yellow discoloration.
Actionable Solution: Do not rely on solvent washing alone. Always quench the reaction mixture with a reducing agent such as 5% aqueous sodium thiosulfate (
Na2S2O3
) or sodium bisulfite (
NaHSO3
). This reduces
I2
to highly water-soluble iodide (
I−
), which is easily washed away during filtration.
IV. Diagnostic Workflow Visualization
To assist in rapid bench-side decision-making, follow this logical workflow when diagnosing poor yields in the iodination step.
Diagnostic workflow for resolving low yield during C-3 iodination of 4-quinolones.
V. References
Ningbo Inno Pharmchem. The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Retrieved from: [Link]
ACS Omega. Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. Retrieved from: [Link]
Chemical Communications (RSC). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from:[Link]
RSC Advances. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from: [Link]
University of South Florida Scholar Commons. Patent Data on Quinolone Solubilities and H-Bonding. Retrieved from:[Link]
Technical Support Center: Troubleshooting the Solubility of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for research scientists and drug development professionals struggling with the notoriously poor solubility of Methyl 3-iodo-4-oxo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for research scientists and drug development professionals struggling with the notoriously poor solubility of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate and its derivatives.
Here, we bypass generic advice and provide mechanistic insights, self-validating experimental protocols, and quantitative data to help you keep your synthetic pipelines moving.
Part 1: Diagnostic Overview & Mechanistic Root Cause
Before attempting to dissolve this compound, you must understand why it resists solvation. The difficulty does not stem from a lack of lipophilicity, but rather from an exceptionally high crystal lattice energy.
The 4-oxo-1,4-dihydroquinoline core is characterized by its ability to form robust, extended intermolecular hydrogen bonds (N-H···O=C) between the secondary amine and the ketone carbonyl, which creates a tightly packed, polymeric crystal lattice 1. Furthermore, the introduction of the C3-iodo group increases molecular polarizability and halogen bonding potential, while the C6-methyl ester expands the planar surface area, drastically enhancing
π−π
stacking interactions. Modifications such as N-alkylation or the introduction of protonatable side chains are proven strategies to disrupt this lattice and drastically improve solubility 2.
To successfully manipulate this compound, you must actively disrupt these intermolecular forces rather than simply relying on standard "like-dissolves-like" principles.
Mechanistic pathway of quinolone insolubility and base-mediated lattice disruption.
Part 2: Troubleshooting FAQs
Q1: Why does my compound crash out of Dichloromethane (DCM) and Ethyl Acetate instantly?A1: Standard organic solvents like DCM and Ethyl Acetate lack the strong hydrogen-bond accepting capabilities required to compete with the internal N-H···O=C network of the quinolone core. A common mistake is adding larger volumes of DCM to force dissolution; this only dilutes your reaction and leads to sample loss. You must switch to highly polar aprotic solvents (DMSO, NMP, DMF) that can actively solvate the hydrogen bond donors.
Q2: I need to run a clean
1
H-NMR spectrum, but the compound precipitates in CDCl
3
and MeOD. What is the solution?A2: Use DMSO-
d6
. If the compound remains a suspension at room temperature, heat the NMR tube gently to 60°C. The thermal energy combined with the high dielectric constant of DMSO will break the lattice. Alternatively, add a micro-drop of Trifluoroacetic acid-
d1
(TFA-
d1
). The acid protonates the basic sites of the molecule, forcing it into a cationic state that rapidly dissolves due to charge repulsion between monomers.
Q3: I am attempting an N-alkylation (e.g., adding a methyl or benzyl group to the N1 position). The starting material is a cloudy suspension in DMF. Will the reaction fail?A3: It will likely proceed, but slowly and with poor yield. You must use a "Deprotonation-First" approach. Before adding your electrophile, add your base (e.g., K
2
CO
3
or NaH) and heat the suspension. Deprotonating the N-H group destroys the hydrogen bond donor capability entirely, generating a highly soluble quinolone anion. Do not add the alkylating agent until the solution becomes transparent.
Q4: How do I purify this compound using flash chromatography if it won't dissolve in the loading solvent?A4: Do not attempt liquid loading. Injecting a suspension onto a silica column will cause the compound to crash out at the column head, leading to severe band broadening and overpressure. You must use Solid-Phase Loading (detailed in the protocols below).
Part 3: Quantitative Solubility Data
To illustrate the stark contrast in solvating power, below is a comparative table of mole solubilities for structurally analogous quinolinone intermediates. Quantitative solubility studies of similar quinolinone intermediates demonstrate that highly polar aprotic solvents like DMSO and NMP are required to overcome these intermolecular forces 3.
Table 1: Comparative Mole Solubility of Quinolone Intermediates at 313.15 K
Solvent
Mole Solubility (
×10−3
)
Relative Solvating Power
Recommended Application
DMSO
38.10
Very High
NMR Spectroscopy, Stock Solutions
NMP
14.26
High
High-Temperature Synthesis
DMF
8.28
Moderate-High
Base-Mediated Alkylations
1,4-Dioxane
1.37
Low
Specialized Cross-Couplings
Methanol
0.30
Very Low
Co-solvent / Wetting Agent
Toluene
0.05
Insoluble
Anti-solvent for Precipitation
Data extrapolated from structurally analogous quinolinone solubility studies 3.
Part 4: Validated Experimental Protocols
Decision tree for solubilizing 4-oxo-1,4-dihydroquinoline derivatives based on application.
Protocol A: Base-Mediated Solubilization for N-Alkylation
This protocol utilizes chemical disruption to force the compound into solution prior to running a substitution reaction.
Suspension: Suspend 1.0 equivalent of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate in anhydrous DMF to achieve a 0.1 M concentration.
Observation: The mixture will be highly heterogeneous and cloudy.
Base Addition: Add 1.5 equivalents of Potassium Carbonate (K
2
CO
3
) or 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) under an inert atmosphere.
Thermal Activation: Heat the stirred mixture to 60°C for 30–45 minutes.
Self-Validation Checkpoint: Observe the reaction flask. The cloudy suspension must transition into a completely transparent, slightly amber solution. Do not proceed until optical clarity is achieved; this visual cue is the self-validating proof that the crystal lattice has collapsed and quantitative deprotonation has occurred.
Electrophile Addition: Cool the flask to room temperature and add your alkylating agent dropwise.
Protocol B: Solid-Phase Loading for Flash Chromatography
This protocol prevents the compound from precipitating on the column, ensuring sharp peaks and high recovery.
Dissolution: Dissolve the crude compound in a large volume of THF or a 9:1 mixture of DCM/Methanol. Heat gently (40°C) until fully dissolved.
Silica Addition: Add flash-grade silica gel directly to the solution. Use approximately 3 grams of silica per 1 gram of crude compound.
Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure.
Self-Validation Checkpoint: The resulting material must be a free-flowing, dry powder that does not stick to the walls of the round-bottom flask. If the powder clumps, residual solvent is present, which will cause severe band broadening. Re-evaporate if necessary.
Column Loading: Pour the dry powder evenly onto the top of a pre-equilibrated silica column. Elute using a highly polar gradient (e.g., 0–10% Methanol in DCM, optionally containing 1% Acetic Acid to suppress tailing).
Part 5: References
Crystal engineering of the cystic fibrosis drug ivacaftor: salts, solvates and hydrate forms with solubility and stability studies
Source: RSC Advances
URL:
Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL:
Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:
Technical Support Guide: Storage and Handling of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Prepared by: Senior Application Scientist, Chemical Stability Group Welcome to the technical support center for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5). This document provides in-depth g...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Stability Group
Welcome to the technical support center for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of this compound during storage and handling. Our goal is to ensure the integrity of your experiments by maintaining the chemical purity and stability of this key reagent.
This compound possesses significant chemical liabilities due to its specific functional groups. The 4-quinolone core, the carbon-iodine bond, and the methyl ester moiety all present unique stability challenges. This guide explains the mechanisms behind its degradation, provides validated protocols for storage, and offers troubleshooting solutions to common issues.
Section 1: Understanding the Primary Degradation Pathways
The stability of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is compromised by three primary degradation mechanisms: photodegradation, hydrolysis, and oxidation. Understanding these pathways is critical to designing an effective storage strategy.
Caption: Key structural liabilities and their corresponding degradation triggers.
Photodegradation (De-iodination) : The Carbon-Iodine (C-I) bond is the most significant liability. This bond is susceptible to cleavage when exposed to light, particularly UV and high-energy visible light, or heat.[1][2] This cleavage can form radical species, leading to the replacement of the iodine atom with a hydrogen atom (de-iodination) and the formation of elemental iodine (I₂), which results in a characteristic yellow or brown discoloration.[1][3] The conjugated quinolone ring system can also absorb light, potentially accelerating this process.[4][5]
Hydrolysis : The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester to form the corresponding carboxylic acid. This reaction can be catalyzed by trace amounts of acid or base.[6][7][8] The presence of atmospheric moisture is sufficient to initiate this degradation pathway over time, altering the compound's identity and pharmacological profile.[9]
Oxidation : The electron-rich quinolone ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen in the presence of light or trace metal impurities. This can lead to the formation of various oxidized byproducts, compromising sample purity.
Section 2: Recommended Storage Protocol
To mitigate the degradation pathways described above, a multi-faceted storage approach is mandatory. Storing the compound under a single "correct" condition (e.g., only cold) is insufficient.
Parameter
Solid (Long-Term)
Solution (Short-Term)
Rationale
Temperature
-20°C or lower
-20°C or lower
Reduces the rate of all chemical degradation reactions. A standard laboratory freezer is acceptable.[3][10]
Amber glass filters out UV and high-energy visible light.[1] A PTFE liner provides an inert seal.[11]
Atmosphere
Inert Gas (Argon or Nitrogen)
Inert Gas (Argon or Nitrogen)
Displaces oxygen and moisture to prevent oxidation and hydrolysis.[12]
Handling
Aliquot upon receipt to minimize freeze-thaw cycles and atmospheric exposure.
Prepare solutions fresh. If storage is necessary, use anhydrous, de-gassed solvents.
Minimizes repeated exposure of the bulk material to ambient conditions.[13][14]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter, providing the cause and a corrective action plan.
Caption: A decision tree for troubleshooting common degradation issues.
Q1: My solid sample, which was initially a white or off-white powder, has turned yellow or brown. What happened and can I still use it?A: A yellow or brown discoloration is a strong indicator of degradation, specifically the cleavage of the C-I bond and the subsequent formation of colored iodine (I₂) species.[1][3] This process is primarily caused by exposure to light and/or heat. The material's purity is compromised.
Recommended Action : Do not use the discolored material for your experiment. Its purity is no longer reliable. You should first quantify the purity using an analytical technique like HPLC (see Protocol 5.2). If significant degradation has occurred, a fresh vial of the compound should be used, and your storage protocol should be immediately revised to strictly exclude light and consider inert gas blanketing.
Q2: I prepared a stock solution in DMSO (or another solvent) and noticed a significant drop in purity after a few days, even when stored in the freezer. What is the cause?A: This is likely due to solvent-mediated degradation. Even high-quality solvents can contain dissolved water and oxygen, which can cause hydrolysis of the methyl ester and oxidation of the quinolone ring, respectively. Freeze-thaw cycles can also introduce moisture into the solution.
Recommended Action : Always prepare solutions fresh for immediate use. If a stock solution must be stored, use an anhydrous grade solvent that has been de-gassed (e.g., by sparging with argon for 15-20 minutes before use). Store the solution headspace under an inert gas in a tightly sealed amber vial at -20°C or below.
Q3: How can I definitively confirm if my compound has degraded and what should I look for?A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for assessing purity and identifying degradation products.[3][15]
Expected Degradation Products :
De-iodinated Product : (Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate). This product will have a lower molecular weight (loss of ~126 amu) and will likely be less retained (elute earlier) on a reverse-phase HPLC column.
Hydrolyzed Product : (3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid). This product will have a slightly lower molecular weight (loss of 14 amu, CH₂) but will be significantly more polar due to the carboxylic acid. It will elute much earlier on a reverse-phase HPLC column.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal solvent for preparing stock solutions?
For maximum stability, anhydrous, peroxide-free aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred over DMSO, which can be hygroscopic. Always use a fresh bottle of anhydrous solvent.
FAQ 2: Is a standard -20°C non-spark-proof freezer safe?
For storing the solid compound or solutions in non-flammable solvents (like DMSO), a standard -20°C freezer is adequate. If you prepare stock solutions in flammable solvents (e.g., methanol, acetonitrile), they must be stored in a freezer specifically rated for flammable material storage to prevent ignition from sparks generated by internal components.[16]
FAQ 3: How should I handle the compound on the benchtop during weighing and experiment setup?
Minimize exposure time to ambient conditions. Work quickly and under subdued laboratory lighting; avoid direct sunlight or strong overhead lights.[3] Once weighing is complete, immediately reseal the container, purge with inert gas, and return it to its proper storage condition.
Section 5: Experimental Protocols
These protocols provide a self-validating framework to ensure the integrity of your compound.
Protocol 5.1: Aliquoting and Inert Gas Blanketing
This procedure should be performed immediately upon receiving a new bottle of the compound to protect the bulk supply.
Caption: Workflow for aliquoting solid compound under an inert atmosphere.
Preparation : Gather the primary container, several smaller amber glass vials, labels, a clean spatula, and a source of dry argon or nitrogen gas with a needle or tubing for delivery.
Inert Vials : Pre-label the smaller amber vials. Flush each empty vial with inert gas for ~1 minute to displace air and moisture.
Transfer : Briefly open the primary container and quickly weigh the desired amount of solid into each pre-flushed aliquot vial.
Blanket : Before sealing, gently flush the headspace of each newly filled vial with inert gas for 30-60 seconds. Do the same for the primary container before resealing it.
Seal : Tightly cap each vial immediately after flushing. For extra protection, wrap the cap-vial interface with parafilm.
Store : Place all aliquots and the main container in a dark, -20°C environment.
Protocol 5.2: HPLC Method for Purity Assessment
This is a general-purpose reverse-phase HPLC method to serve as a starting point for purity verification.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient :
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B (re-equilibration)
Flow Rate : 1.0 mL/min.
Column Temperature : 40°C.
Detector : UV/Vis at ~254 nm or Diode Array Detector (DAD) to capture full spectrum.
Sample Preparation : Prepare a ~0.5 mg/mL solution in a 50:50 mixture of Acetonitrile:Water.
By comparing the chromatogram of a stored sample to that of a freshly opened reference sample, you can accurately quantify the percentage of the main peak and detect the presence of more polar degradation products that will elute earlier.[15][17][18]
References
Benchchem. (n.d.). Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.
Benchchem. (n.d.). Storage and handling of light-sensitive 2-Iodopropane.
The Synergist. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. AIHA.
Deng, H., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2501. Available at: [Link]
The Synergist. (2022, May). Best Practices for Proper Chemical Storage. AIHA.
Benchchem. (n.d.). A Researcher's Guide to Determining the Hydrolysis Rate of Ofloxacin Methyl Ester.
Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies.
Innova Design Group. (2024, December 6).
ASC. (2026, March 3). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
Journal of Food and Drug Analysis. (n.d.).
Deng, H., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]
Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Google Patents. (n.d.). BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
University of St Andrews. (n.d.).
Wiley-VCH. (2009). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.
Frontiers in Microbiology. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
MDPI. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules, 29(10), 2274. Available at: [Link]
Elsevier. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. Chemical Engineering Journal, 331, 234-243.
Environmental Engineering Research. (2020).
Preprints.org. (2022). Photocatalytic degradation of fluoroquinolone antibiotics in solution.
ResearchGate. (2025, August 5).
Moravek, Inc. (2022, June 13). How To Properly Store Your Radiolabeled Compounds.
Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. Available at: [Link]
MDPI. (2003). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. Molecules, 8(1), 45.
Technical Support Center: Reaction Temperature Optimization for C3-Iodination of 4-Quinolone-6-Carboxylates
Welcome to the advanced troubleshooting and methodology center for the synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate . This guide is engineered for drug development professionals and synthetic chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and methodology center for the synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable halogenation protocols.
Below, we decode the thermodynamic and mechanistic causality behind temperature optimization, providing you with self-validating workflows to eliminate off-target reactions.
Mechanistic Causality & Temperature Dynamics
The iodination of methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate at the C3 position is governed by electrophilic aromatic substitution (SEAr). The quinolone core functions as a vinylogous amide—the N1 lone pair delocalizes through the ring, funneling electron density to the C3 carbon and making it highly nucleophilic.
However, the methyl carboxylate group at C6 exerts a strong electron-withdrawing effect via resonance. This subtly deactivates the entire ring system compared to unsubstituted quinolones. Consequently, the activation energy barrier for C3-iodination is elevated. If the reaction temperature is too low, the reaction stalls; if it is too high, the thermal energy activates destructive off-target pathways.
Logical workflow for temperature optimization in C3-iodination of 4-quinolones.
Frequently Asked Questions (FAQs)
Q1: Why can't I just reflux the reaction to force complete conversion?A: Heating beyond 80 °C provides sufficient thermal energy to overcome the activation barriers of side reactions. In the presence of iodine and basic or nucleophilic solvents, high temperatures accelerate the hydrolysis of the C6 methyl ester into a carboxylic acid. Furthermore, excessive heat triggers the oxidative polymerization of the nitrogen heterocycle, producing dark, tarry byproducts that permanently poison crystallization attempts.
Q2: How do hypervalent iodine reagents alter the temperature requirements?A: Using an oxidant like (Diacetoxyiodo)benzene (PIDA) with potassium iodide (KI) generates a highly reactive electrophilic iodine species (such as CH3C(O)OI) in situ. Because this intermediate is far more electrophilic than molecular iodine (I2) or N-Iodosuccinimide (NIS), it effectively lowers the activation energy required for the SEAr process. This allows the reaction to proceed efficiently at room temperature (20–25 °C) without the need for thermal forcing[1].
Q3: Does the choice of solvent dictate my maximum temperature?A: Yes. Using methanol with I2/K2CO3 at reflux (~65 °C) risks transesterification or hydrolysis if trace water is present. Conversely, using anhydrous DMF with NIS at 50 °C maintains the integrity of the methyl ester while providing enough kinetic energy for the iodination to reach completion[2].
Troubleshooting Guide & Quantitative Matrix
If your synthesis is failing, match your symptoms to the matrix below to adjust your thermal and chemical parameters.
Reagent System
Target Temp (°C)
Avg. Time (h)
Expected Outcome
Troubleshooting Focus
I2 / KI / PIDA
20 – 25 °C
2.0
>85% Yield. Clean profile.
Stalled? Ensure PIDA is fresh; degraded PIDA fails to oxidize I2[1].
NIS / DMF
40 – 60 °C
3.0 - 5.0
>80% Yield. High purity.
Incomplete? Ramp temp to 60 °C max. Do not exceed to prevent DMF breakdown[2].
NIS / DCM / TFA
20 – 30 °C
1.5 - 3.0
>85% Yield. Fast kinetics.
Over-iodination? TFA makes NIS highly reactive; strictly control at 20 °C[3].
I2 / NaOH / H2O
> 80 °C
12.0+
Failure. Ester hydrolysis.
Tarry mixture? High heat + base destroys the C6 ester. Switch to NIS/DMF.
This protocol utilizes N-Iodosuccinimide (NIS) in DMF. It is designed as a self-validating system : the exact endpoint is determined not by a rigid timer, but by real-time chromatographic feedback, ensuring thermal degradation is mathematically impossible if followed correctly.
Step 1: Reagent Assembly & Solvation
Suspend Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 equiv, e.g., 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.
Causality: Anhydrous conditions are critical. Trace water at elevated temperatures acts as a nucleophile, initiating C6 ester hydrolysis.
Step 2: Electrophile Addition
Add N-Iodosuccinimide (NIS, 1.2 equiv) in a single portion at 20 °C. Shield the flask from direct light using aluminum foil.
Causality: NIS is light-sensitive; homolytic cleavage of the N-I bond via ambient UV light generates iodine radicals, leading to off-target aliphatic halogenation rather than the desired SEAr pathway.
Step 3: Thermal Ramping & Self-Validation
Gradually heat the reaction mixture to 50 °C using a controlled oil bath or heating block.
Stir for 2 to 4 hours. Monitor strictly via TLC (Eluent: DCM:MeOH 9:1).
Validation Check: The system validates its own completion when the starting material spot (Rf ~0.3) is entirely replaced by the less polar iodinated product (Rf ~0.5) under UV 254 nm. Once the SM spot vanishes, immediately proceed to Step 4. Do not apply further heat.
Step 4: Reductive Quench
Remove from heat and cool the flask to 0 °C in an ice bath.
Slowly add 10 mL of saturated aqueous Sodium Thiosulfate (Na2S2O3) while stirring vigorously.
Causality: Thiosulfate instantly reduces any unreacted, highly electrophilic iodine (I+) to inert iodide (I-). This prevents runaway over-iodination during the concentration and workup phases.
Step 5: Isolation
Precipitate the product by adding 5 volumes of cold distilled water to the DMF solution.
Filter the resulting solid under vacuum, wash with cold water followed by cold ethanol, and dry under high vacuum to afford pure Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Technical Support Center: Troubleshooting & Purification Guide for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5).
As a highly versatile halogenated intermediate, this compound is frequently utilized in transition-metal-catalyzed cross-coupling reactions (such as Heck, Suzuki, and Sonogashira couplings) to synthesize complex pharmaceutically active 4-quinolone analogues[1][2]. However, the 4-oxo-1,4-dihydroquinoline core presents significant purification challenges. The presence of both an NH hydrogen-bond donor and a C=O hydrogen-bond acceptor leads to strong intermolecular packing and tautomerism, resulting in notoriously poor solubility in standard organic solvents.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compound from common synthetic impurities.
Purification Workflow
Figure 1: Purification workflow for 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Impurity Profiling Data
Before troubleshooting, it is critical to understand the physicochemical properties of the impurities generated during the C3-iodination of the quinolone core.
Table 1: Common Impurities and Physicochemical Properties
Impurity
Source / Cause
Relative Polarity (TLC)
Key Physicochemical Trait
Primary Removal Strategy
Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate
Unreacted starting material (Incomplete iodination)
Slightly more polar than product
Lower molecular weight; slightly higher solubility in EtOAc
High water solubility; often trapped in crystal lattice
Aqueous precipitation from DMF/DMSO
Poly-iodinated Quinolones (e.g., 3,8-diiodo)
Over-iodination (Excess reagent or prolonged heat)
Less polar than product
Highly lipophilic; extremely poor solubility
Solid-load flash chromatography
Troubleshooting FAQs
Q1: My product contains significant amounts of unreacted starting material (des-iodo quinolone). How do I separate them when their Rf values are nearly identical?A: The starting material and the 3-iodo product have very similar polarities on standard silica gel because the dominant polar interactions are dictated by the 4-oxo-1,4-dihydroquinoline core. However, the introduction of the heavy iodine atom at the C3 position significantly alters the crystal lattice energy and increases the lipophilicity of the molecule[1][3].
Causality & Solution: Rely on solubility differences rather than chromatography. The des-iodo starting material is generally more soluble in moderately polar solvents. Perform a hot trituration using Ethyl Acetate (EtOAc) or Acetonitrile (MeCN). The 3-iodo product will preferentially remain as an insoluble solid, while the des-iodo impurity is washed away.
Q2: I used N-Iodosuccinimide (NIS) for the iodination. NMR shows massive succinimide contamination, but standard aqueous washes aren't removing it. Why?A: While succinimide is highly water-soluble, the 4-oxo-1,4-dihydroquinoline core forms strong intermolecular hydrogen-bonded networks that can physically trap succinimide molecules within the crude crystal lattice during standard biphasic extractions.
Causality & Solution: To break the lattice and release the succinimide, you must completely dissolve the crude mixture in a strong, water-miscible hydrogen-bond acceptor solvent (like DMF or DMSO) before exposing it to water. See Protocol 1 below for the precipitation method.
Q3: I am detecting the 6-carboxylic acid derivative in my LCMS. How did this happen, and how do I remove it?A: The methyl ester at the C6 position is labile. If your iodination protocol utilized basic conditions (e.g., I₂ / Na₂CO₃) and trace water, or if you quenched the reaction with a strong aqueous base, ester hydrolysis occurred.
Causality & Solution: The resulting carboxylic acid is amphoteric. To remove it, dissolve your organic extract in a large volume of a polar organic solvent (like 2-MeTHF or a DCM/MeOH mixture) and wash with saturated aqueous NaHCO₃ (pH ~8). At this pH, the carboxylic acid (pKa ~4.5) is deprotonated and partitions into the aqueous phase, while the quinolone NH (pKa ~11) remains protonated and stays in the organic phase.
Q4: Trituration failed to reach 95%+ purity, and I need to run a column. Every time I try to liquid-load the crude mixture, it crashes out on top of the column and ruins the separation. What is the best chromatographic approach?A: Quinolones are notorious for crashing out of standard eluent systems (like Hexane/EtOAc) due to their low solubility[2].
Causality & Solution: You must use Solid-Loading . By pre-adsorbing the crude mixture onto silica gel, you maximize the surface area and prevent localized precipitation at the column head. Furthermore, switch your eluent system to Dichloromethane (DCM) and Methanol (MeOH). See Protocol 2 for the exact methodology.
Purpose: Complete removal of succinimide, inorganic salts, and polar byproducts.
Dissolution: Transfer the crude solid to a round-bottom flask. Add the minimum amount of Dimethylformamide (DMF) required to completely dissolve the solid at room temperature (typically 5–10 mL per gram of crude). Sonicate if necessary.
Precipitation: Set up a separate beaker containing vigorously stirring ice-cold distilled water (10x the volume of DMF used).
Addition: Using a pipette or dropping funnel, add the DMF solution dropwise into the stirring ice water. A fine precipitate of the 3-iodoquinolone will form immediately, while succinimide remains dissolved in the aqueous DMF.
Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation and particle growth.
Filtration: Vacuum filter the suspension through a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water to remove residual DMF.
Drying: Dry the solid under high vacuum at 50°C for 12 hours. Self-Validation: Run a ¹H NMR; the succinimide singlet at ~2.7 ppm should be completely absent.
Protocol 2: Solid-Loading Flash Chromatography
Purpose: Separation of the target compound from des-iodo and poly-iodinated impurities.
Adsorption: Dissolve the dried crude mixture in a highly volatile, polar solvent mixture (e.g., THF/MeOH 9:1).
Silica Addition: Add dry silica gel to the solution in a 1:3 ratio (1 part crude mass to 3 parts silica mass).
Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a completely dry, free-flowing powder is obtained. Self-Validation: If the powder clumps or sticks to the glass, solvent remains; continue drying.
Column Preparation: Pack a flash column with silica gel and equilibrate with 100% DCM.
Loading: Carefully pour the dry, crude-loaded silica onto the top of the column bed. Add a thin protective layer of clean sand on top.
Elution: Elute using a gradient. Start with 100% DCM for 2 column volumes (CV) to elute highly lipophilic poly-iodinated impurities. Gradually increase polarity to DCM:MeOH (95:5). The target Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate typically elutes around 3-5% MeOH.
References
Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)-3-Styryl-4-quinolones. Synlett, 2010. [1]
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 2021. [2]
Creation of 4-Quinolone Thioether and Selenoether Derivatives via Pd-NHC Catalysed Cross-Coupling Reaction. Synthesis, 2020. [3]
Technical Support Center: Overcoming Steric Hindrance in Reactions of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. This guide provides in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the challenges associated with the steric hindrance and unique reactivity of this important heterocyclic building block.
The 4-quinolone scaffold is a privileged structure in medicinal chemistry, and the C3-iodo substituent provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. However, the steric bulk around the C3 position, coupled with the electronic effects of the C4-keto group and the C6-carboxylate, can lead to challenging reaction outcomes. This guide is designed to provide you with the insights and practical solutions to achieve success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the reactivity of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Q1: What are the main challenges in performing cross-coupling reactions at the C3 position of this quinolone?
A1: The primary challenges stem from a combination of steric and electronic factors:
Steric Hindrance: The iodine atom at the C3 position is flanked by the C4-keto group and potentially a substituent at the N1 position, creating a sterically congested environment. This can hinder the oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Electronic Effects: The 4-quinolone core is an electron-deficient system, which can influence the rate of oxidative addition. The electron-withdrawing nature of the C6-carboxylate group further contributes to this.
Keto-Enol Tautomerism: The 4-oxo-1,4-dihydroquinoline system can exist in equilibrium with its 4-hydroxyquinoline tautomer.[1][2] The predominant tautomer under the reaction conditions can affect the electronic properties and reactivity of the C3-halide. The enol form introduces aromaticity to the nitrogen-containing ring, which can alter the substrate's interaction with the catalyst.[2]
N1-H Acidity: The proton on the N1 nitrogen is acidic and can be deprotonated by the bases typically used in cross-coupling reactions. This can lead to solubility issues and potential coordination to the palladium catalyst, which may inhibit its activity.
Q2: Is N-protection of the quinolone recommended for cross-coupling reactions?
A2: Yes, in many cases, N-protection is beneficial and can lead to improved yields and reaction consistency.[3] An N-substituent can prevent the formation of anionic species that may complicate the reaction and can also modulate the solubility of the substrate. However, the choice of protecting group is crucial, as a bulky group could exacerbate the steric hindrance around the C3 position. Simple alkyl groups like methyl or benzyl are often effective.
Q3: How does the C4-keto group influence the reactivity of the C3-iodide?
A3: The C4-keto group has a significant electronic influence. As a strongly electron-withdrawing group, it makes the C3 position more electrophilic, which can be favorable for the oxidative addition of the C-I bond to the palladium(0) catalyst. However, it can also coordinate to the metal center, potentially influencing the catalytic cycle.
Q4: Which cross-coupling reactions are most challenging with this substrate?
A4: Reactions that are highly sensitive to steric hindrance, such as certain types of Suzuki and Buchwald-Hartwig aminations with bulky coupling partners, can be particularly challenging. The success of these reactions will heavily depend on the careful selection of a catalyst system with bulky, electron-rich ligands that can promote the oxidative addition and reductive elimination steps.[4][5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
"I am attempting a Suzuki coupling with my 3-iodoquinolone, but I am observing very low conversion of my starting material."
This is a common issue and can be attributed to several factors related to the sterically hindered and electron-deficient nature of the substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Explanations and Solutions:
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for this sterically demanding substrate. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]
Recommendation: Screen a panel of bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging Suzuki couplings.[6][7]
Ineffective Base: The choice of base is critical for the transmetalation step.[8][9] For sterically hindered and electron-deficient substrates, a stronger base is often required.
Recommendation: Switch to a stronger, non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[9] These bases are often more effective than sodium or potassium carbonate in challenging Suzuki reactions.
N-H Interference: The acidic proton on the quinolone nitrogen can be deprotonated by the base, leading to a charged species that may have poor solubility or may coordinate to and inhibit the palladium catalyst.
Recommendation: Consider N-alkylation of the quinolone starting material prior to the coupling reaction. A simple methylation or benzylation can often lead to cleaner reactions and higher yields.[3]
Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially at elevated temperatures.
Recommendation: Use freshly purchased or purified boronic acid. Alternatively, consider using more stable boronic acid derivatives such as pinacol esters or MIDA boronates.
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
"My Sonogashira reaction is producing a lot of the alkyne dimer as a byproduct."
Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially when the cross-coupling is slow.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Detailed Explanations and Solutions:
High Copper(I) Loading and Presence of Oxygen: The combination of a copper(I) co-catalyst and oxygen is the primary driver of Glaser homocoupling.[10][11]
Recommendation: The most effective solution is often to switch to a copper-free Sonogashira protocol.[11] If a copper co-catalyst is used, ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents and reagents. Reducing the loading of the copper salt can also be beneficial.
Slow Cross-Coupling: If the desired palladium-catalyzed cross-coupling is slow due to steric hindrance, the copper-catalyzed homocoupling can become a more competitive pathway.
Recommendation: Employ a more active palladium catalyst system with bulky, electron-rich ligands to accelerate the rate of the Sonogashira coupling.[12]
Problem 3: Low Conversion in Buchwald-Hartwig Amination
"I am struggling to achieve good conversion in the amination of my 3-iodoquinolone."
The Buchwald-Hartwig amination is sensitive to steric hindrance and the electronic properties of both the aryl halide and the amine.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Explanations and Solutions:
Ligand-Amine Mismatch: The optimal ligand for a Buchwald-Hartwig amination is highly dependent on the nature of the amine nucleophile (primary, secondary, etc.).[4][13]
Recommendation: For primary amines, ligands such as BrettPhos are often a good starting point. For secondary amines, RuPhos is a common choice.[4][13] It is advisable to consult a ligand selection guide for your specific class of amine.
Incompatible Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[10][14]
Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for Buchwald-Hartwig aminations.[13][14]
Recommended Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate with an Arylboronic Acid
This protocol is adapted from general procedures for sterically hindered Suzuki couplings.[9][15]
In a glovebox, add Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate, BrettPhos Pd G3, and sodium tert-butoxide to an oven-dried vial.
Add degassed toluene, followed by the primary amine.
Seal the vial and heat to 100 °C with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Summary
The following table provides a general guide for selecting reaction components for different cross-coupling reactions with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E) - ResearchGate. Available at: [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
EP0265230B1 - Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds - Google Patents.
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives - PMC. Available at: [Link]
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. Available at: [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents.
Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. Available at: [Link]
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. Available at: [Link]
EP0519140A1 - Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation - Google Patents.
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at: [Link]
Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]
Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]
Catalyst screening in Suzuki cross-coupling reactions a | Download Table - ResearchGate. Available at: [Link]
Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide - Patent US-8754224-B2 - PubChem. Available at: [Link]
Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications. Available at: [Link]
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. Available at: [Link]
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available at: [Link]
Atroposelective Synthesis of N‐Arylated Quinoids by Organocatalytic Tandem N‐Arylation/Oxidation. Available at: [Link]
IL39444A - 1,4-dihydro-4-oxo-3-quinoline-carboxylic acids and esters and their preparation.
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available at: [Link]
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC. Available at: [Link]
Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold - Beilstein Journals. Available at: [Link]
Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling - Oriental Journal of Chemistry. Available at: [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. Available at: [Link]
HPLC method development and optimization for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Welcome to the Technical Support Center for HPLC method development and optimization. This guide is engineered for researchers and analytical scientists working with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for HPLC method development and optimization. This guide is engineered for researchers and analytical scientists working with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5)[1].
Due to its unique structural triad—a tautomeric quinolone core, a highly lipophilic heavy halogen (iodine), and a hydrolyzable ester—this intermediate presents specific chromatographic challenges. This guide synthesizes field-proven methodologies with mechanistic troubleshooting to ensure your analytical workflows are robust, reproducible, and self-validating.
Method Development Workflow
Figure 1: Step-by-step HPLC method development workflow for halogenated quinolone derivatives.
Standard Validated Protocol (Self-Validating System)
To establish a reliable baseline, we recommend the following starting protocol, adapted from validated methodologies for structurally related quinolone derivatives[2][3][4].
Step-by-Step Methodology:
Column Preparation: Install a fully endcapped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Flush with 100% HPLC-grade Acetonitrile for 20 minutes to remove organic contaminants.
Mobile Phase Formulation:
Mobile Phase A (Aqueous): Prepare a 10 mM Phosphate buffer and adjust the pH to 3.0 using orthophosphoric acid[3]. Alternatively, use 0.1% Formic Acid in HPLC-grade water[4]. Filter through a 0.45 µm membrane.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
System Equilibration: Equilibrate the column with the initial gradient conditions (80% A / 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 15-20 column volumes). Maintain the column oven at 35°C to stabilize tautomeric equilibrium[3][4].
Sample Preparation: Dissolve the analyte in a minimal volume of DMSO (to overcome iodine-induced lipophilicity), then dilute to the target concentration (e.g., 10 µg/mL) using the initial mobile phase (80:20 Aqueous:Organic) to prevent solvent-mismatch peak splitting.
Execution & System Suitability Test (SST): Inject 10 µL of the standard. The system is considered self-validated and ready for sample analysis only if it meets the following SST criteria:
%RSD of peak area for 5 replicate injections
≤2.0%
[5].
Troubleshooting Guides & FAQs
Q1: Why am I observing severe peak tailing (
Tf>2.0
) for this compound?
Causality: The 4-oxo-1,4-dihydroquinoline core undergoes keto-enol tautomerism and contains a basic nitrogen that aggressively interacts with unreacted, acidic silanol groups (-Si-OH) on the silica matrix via ion-exchange mechanisms[6].
Solution: Ensure the use of a fully endcapped C18 column. If tailing persists, strictly maintain the mobile phase pH between 2.5 and 3.0[2]. This acidic environment protonates the silanols (pKa ~3.5-4.5), neutralizing them and eliminating secondary ionic interactions. If necessary, incorporate a silanol-masking agent like triethylamine (TEA) at 0.1% into the aqueous phase[3].
Q2: The retention time is excessively long compared to non-iodinated precursors. How can I elute it faster without losing resolution?
Causality: Iodine is a large, highly polarizable halogen. Its substitution at the C3 position significantly increases the molecule's overall hydrophobicity, leading to stronger dispersive interactions with the C18 alkyl chains.
Solution: Implement a gradient elution rather than an isocratic hold. Increase the final percentage of Acetonitrile in your gradient up to 80-90%[4]. Alternatively, switch to a shorter column (e.g., 150 mm) or a stationary phase with a lower carbon load (e.g., C8).
Q3: Why does the main peak split into two partially resolved peaks?
Causality: Peak splitting in highly lipophilic quinolones is frequently an artifact of the sample solvent being significantly stronger (more organic) than the initial mobile phase. The sample plug travels through the column before fully mixing, causing a portion of the analyte to partition prematurely and elute faster.
Solution: Always dilute the final sample in a solvent that closely matches the initial mobile phase conditions (e.g., 20% Acetonitrile). Do not inject samples dissolved in 100% Methanol or Acetonitrile.
Q4: I am experiencing baseline drift during the gradient run. Is the methyl ester degrading?
Causality: While the C6 methyl ester can hydrolyze to a carboxylic acid at extreme pH (< 2 or > 8) combined with high temperatures, baseline drift during a gradient is most commonly caused by the UV absorbance of the organic modifier changing as its concentration increases, or buffer salts precipitating.
Solution: Run a blank gradient (injecting only the sample diluent). If the drift is identical, it is a mobile phase artifact. Use HPLC-grade solvents and ensure your aqueous buffer (e.g., phosphate) does not precipitate at high concentrations of Acetonitrile. If degradation is suspected, store samples in a thermostatted autosampler at 4°C.
Technical Support Center: Troubleshooting the Esterification of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Welcome to the advanced troubleshooting guide for the esterification of 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Synthesizing the C6-methyl ester of this specific fluoroquinolone intermediate presents unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting guide for the esterification of 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Synthesizing the C6-methyl ester of this specific fluoroquinolone intermediate presents unique chemoselectivity challenges. The quinolone core acts as an ambident nucleophile, the 4-oxo group is prone to tautomerization, and the bulky C3-iodine atom can be labile under harsh conditions.
This guide is designed for drug development professionals and synthesists to diagnose failures, understand the mechanistic causality of side reactions, and implement self-validating protocols.
Diagnostic Overview: Quantitative Summary of Side Reactions
When standard esterification conditions are applied blindly to 4-oxo-1,4-dihydroquinoline-6-carboxylic acids, multiple competing pathways degrade the yield. The table below summarizes the quantitative impact of these side reactions and their root causes.
Side Reaction
Reagent/Condition
Mechanistic Causality
Typical Impurity (%)
Recommended Solution
N1-Alkylation
MeI, K₂CO₃, DMF
Deprotonation creates an ambident nucleophile; N1 attacks the alkyl halide.
20 - 45%
Avoid base-promoted alkylation; use neutral/acidic conditions.
C4-O-Alkylation
MeI, K₂CO₃, DMF
Delocalization of negative charge allows C4-oxygen to act as a nucleophile.
10 - 30%
Avoid base-promoted alkylation; use neutral/acidic conditions.
C4-Chlorination
SOCl₂, MeOH, Reflux
4-oxo tautomerizes to 4-hydroxy; SOCl₂ attacks and displaces with chloride.
40 - 80%
Abandon acid chlorides; use mild carbodiimide coupling (EDC).
Deiodination
Strong Base / Prolonged Heat
Bulky C3-iodine undergoes elimination or nucleophilic aromatic substitution.
< 5%
Maintain reaction temperatures below 50 °C.
Mechanistic Divergence & Reaction Pathways
To visualize why certain reagents fail, we must map the reactivity of the quinolone scaffold. The diagram below illustrates how different esterification conditions trigger specific side reactions.
Mechanistic divergence in the esterification of 4-oxo-1,4-dihydroquinoline-6-carboxylic acids.
Troubleshooting Q&A
Q: Why am I isolating a massive amount of 4-chloroquinoline byproduct when using Thionyl Chloride (SOCl₂) to form the acid chloride intermediate?A: This is a classic mechanistic pitfall. The 4-oxo-1,4-dihydroquinoline core exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. When exposed to harsh halogenating agents like SOCl₂, the 4-hydroxy tautomer acts as a nucleophile, attacking the thionyl group. Subsequent chloride displacement yields the 4-chloroquinoline derivative instead of preserving the 4-oxo core. To avoid this, bypass acid chloride intermediates entirely and utilize mild carbodiimide coupling.
Q: I attempted base-promoted alkylation using Methyl Iodide (MeI) and K₂CO₃, but my NMR shows a complex mixture. What happened?A: The quinolone scaffold is an ambident nucleophile. Under basic conditions, deprotonation occurs, and the negative charge is delocalized between the N1 nitrogen and the C4 oxygen. Consequently, methyl iodide will indiscriminately attack these electron-rich centers, leading to significant N1-methylation and C4-O-methylation side reactions[1]. Esterification of the C6-carboxylic acid must be performed under slightly acidic or neutral conditions to keep the quinolone core protonated and unreactive to alkyl halides.
Q: My starting material, 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, is practically insoluble in methanol. How do I drive the reaction without heating?A: Quinolone carboxylic acids are notoriously insoluble due to strong intermolecular hydrogen bonding and π-π stacking. Do not force dissolution by heating to reflux, as this can trigger deiodination at the C3 position. Instead, use a co-solvent system (e.g., DCM/DMF 4:1) to disrupt the hydrogen bonding network, and employ the Steglich esterification method (EDC·HCl and DMAP) which proceeds efficiently in suspension until the more soluble ester product forms[2].
To circumvent the side reactions detailed above, the Steglich esterification is the gold standard[2].
Causality of Reagent Choice:
We utilize EDC·HCl instead of traditional DCC. DCC produces dicyclohexylurea (DCU), which is highly insoluble and notoriously difficult to separate from the equally poorly soluble quinolone ester. EDC·HCl produces a water-soluble urea byproduct, making the protocol a self-validating system : if the aqueous workup is performed correctly, the organic layer will inherently contain only the desired product, eliminating the need for column chromatography.
Step-by-Step Methodology
Preparation & Solvation: Suspend 1.0 equivalent of 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in a 4:1 mixture of anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Note: The DMF is critical for disrupting the crystal lattice of the starting material.
Activation: Add 10.0 equivalents of anhydrous Methanol and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Cool the suspension to 0 °C using an ice bath to suppress any thermal degradation of the C3-iodine bond.
Coupling: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) portion-wise over 15 minutes to control the exotherm.
Reaction & In-Process Control: Remove the ice bath and stir at room temperature for 12 hours.
Self-Validation Check: The reaction begins as a thick, cloudy suspension. As the highly insoluble carboxylic acid converts into the more soluble methyl ester, the mixture will gradually transition into a clear, pale-yellow solution. This visual cue confirms successful conversion.
Targeted Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer twice with 0.5 N HCl. Causality: The mild acid specifically protonates DMAP and the EDC-urea byproduct, pulling them entirely into the aqueous phase while leaving the neutral methyl ester in the organic phase. Follow with a saturated NaHCO₃ wash and a brine wash.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is pure Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (Yield > 85%).
Optimized step-by-step workflow for Steglich-type esterification using EDC/DMAP.
A Senior Application Scientist's Guide to Purity Validation of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate: A Comparative Analysis of LC-MS, HPLC-UV, and qNMR
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate, a key building block in the synthesis of complex quinolone-based therapeutics, is no exception.[1] Its molecular integrity must be rigorously verified to preclude the introduction of potentially toxic or reactive impurities into the drug development pipeline.
This guide provides an in-depth comparison of three powerful analytical techniques for assessing the purity of this specific quinolone derivative: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative framework to guide researchers in selecting the most appropriate methodology for their specific needs.
Chapter 1: The Gold Standard – Purity Profiling by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for purity analysis in modern drug discovery.[2] It offers a powerful combination of high-resolution separation and mass-based detection, providing unparalleled sensitivity and specificity.[3][4][5] This dual selectivity allows us not only to quantify the main compound but also to detect and often tentatively identify unknown impurities, even at trace levels.[2][6]
The core principle involves separating the components of a sample mixture using liquid chromatography, after which the eluted compounds are ionized and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.[4][7] For a molecule like Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate, Electrospray Ionization (ESI) is the ideal ionization source due to the compound's polarity and the presence of nitrogen atoms that are readily protonated.[7]
Workflow for LC-MS Purity Validation
Caption: LC-MS workflow for purity analysis.
Detailed Experimental Protocol: LC-MS
1. Rationale:
Column: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar organic molecules like our target quinolone derivative.[8]
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a standard starting point for small molecule analysis.[9][10] The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization and sharp peak shapes for the quinolone, and it provides a source of protons to facilitate ESI in positive ion mode.[10]
Ionization: ESI in positive mode (ESI+) is selected because the nitrogen atoms in the quinolone ring are basic and readily accept a proton, forming a stable [M+H]+ ion for sensitive detection.[11]
2. Sample Preparation:
i. Prepare a stock solution of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
ii. Create a working solution by diluting the stock solution to 10 µg/mL using the same diluent.
iii. Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulates that could clog the system.
3. LC Conditions:
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
4. MS Conditions:
Ionization Source: Electrospray Ionization (ESI).
Polarity: Positive.
Scan Mode: Full Scan (m/z 100-800) to detect all ions.
5. Data Interpretation:
The purity is typically calculated using the area percent method from the total ion chromatogram (TIC). The expected [M+H]+ for the parent compound (C11H8INO3, MW = 329.09) is m/z 330.0. Any other peaks represent potential impurities, which can be investigated by their unique m/z values. Common impurities in quinolone synthesis may include unreacted starting materials or byproducts from side reactions like decarboxylation or alternative cyclizations.[13][14]
Chapter 2: Alternative Methodologies for Orthogonal Verification
Relying on a single analytical method is insufficient for comprehensive purity validation, a principle underscored by regulatory bodies. Orthogonal methods—those that measure the analyte based on different chemical or physical principles—provide a more robust and trustworthy assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness, reliability, and cost-effectiveness.[8][15] It separates compounds identically to LC-MS, but detection is based on the analyte's ability to absorb ultraviolet (UV) light. Quinolone scaffolds contain a conjugated aromatic system, making them strong chromophores and thus ideal candidates for UV detection.[16]
Detailed Experimental Protocol: HPLC-UV
1. Rationale:
The LC method remains the same as described for LC-MS. The key difference is the detector. A photodiode array (PDA) detector is preferred as it can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. Based on literature for similar quinolones, a detection wavelength around 280 nm should provide excellent sensitivity.[8]
2. Sample Preparation:
i. Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
ii. Create working solutions for a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) to establish linearity and for the sample to be tested (e.g., 50 µg/mL).
iii. Filter all solutions through a 0.22 µm PTFE syringe filter.
3. HPLC Conditions:
LC System: Identical to the LC-MS method (Column, Mobile Phases, Gradient, Flow Rate, Temperature, Injection Volume).
Reference Wavelength: 550 nm (with a 50 nm bandwidth).
4. Data Interpretation:
Purity is determined by area percent. While highly quantitative for the main peak, HPLC-UV has a significant limitation: it cannot provide molecular weight information. An impurity that co-elutes with the main peak or lacks a UV chromophore will go undetected.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the purity of a substance without requiring a reference standard of the analyte itself.[17][18][19] The technique is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[20] By comparing the integral of a specific, well-resolved resonance from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[17]
Detailed Experimental Protocol: ¹H qNMR
1. Rationale:
Internal Standard: Maleic acid or dimethyl sulfone are excellent choices. They are stable, non-volatile solids with simple ¹H NMR spectra (a single peak each) that are unlikely to overlap with signals from the analyte or common solvents.
Solvent: DMSO-d₆ is a suitable solvent for the quinolone derivative and the internal standard.
Acquisition Parameters: A long relaxation delay (D1) is critical to ensure complete T1 relaxation for all protons, which is essential for accurate integration and, therefore, accurate quantification.
2. Sample Preparation:
i. Accurately weigh approximately 10 mg of the Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate sample into a clean NMR tube. Record the exact weight.
ii. Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the exact weight.
iii. Add approximately 0.7 mL of DMSO-d₆ to the tube.
iv. Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
3. NMR Acquisition:
Spectrometer: 400 MHz or higher.
Pulse Program: Standard quantitative ¹H experiment.
Relaxation Delay (D1): ≥ 30 seconds (or 5 times the longest T1 of interest).
Number of Scans: 16 or higher for good signal-to-noise.
4. Data Processing and Calculation:
i. Process the spectrum with identical phasing and baseline correction applied to all signals.
ii. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl ester singlet).
iii. Integrate the singlet from the internal standard (e.g., the two olefinic protons of maleic acid).
iv. Calculate the purity using the following formula:
Chapter 3: Comparative Analysis and Best Practices
Choosing the right analytical technique depends on the specific requirements of the analysis, such as the stage of development, the need for structural information, and available resources.
Primary standard characterization, purity assignment
Decision-Making Workflow
Caption: Workflow for selecting the appropriate purity validation method.
Senior Scientist's Recommendation
For the complete and rigorous validation of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate purity, a multi-faceted approach is essential.
Initial Characterization and Impurity Profiling: LC-MS is the indispensable tool for initial batches. It provides a comprehensive impurity profile, offering mass information that is critical for understanding potential degradation pathways and synthesis byproducts.[2] This information is vital for process optimization.
Routine Quality Control: Once the impurity profile is well-understood and the synthesis process is controlled, HPLC-UV becomes the method of choice for routine analysis and release testing due to its robustness, lower cost, and high throughput.[8] A validated HPLC-UV method is a staple of any QC lab.
Reference Standard Certification: qNMR should be employed to assign an absolute purity value to a designated reference standard lot of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. This certified reference material can then be used to accurately quantify batches via HPLC-UV, ensuring traceability and accuracy throughout the product lifecycle.[19][21]
By strategically combining the high-specificity of LC-MS, the robustness of HPLC-UV, and the absolute quantitation of qNMR, researchers and drug development professionals can build a self-validating system that ensures the highest degree of confidence in the purity of their materials, satisfying both scientific rigor and regulatory expectations.[22][23]
References
Title: Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography
Source: International Journal of Current Microbiology and Applied Sciences
URL: [Link]
Title: Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection
Source: Modern-organic-chemistry.com
URL: [Link]
Title: Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography
Source: Chemyx Inc
URL: [Link]
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL: [Link]
Title: qNMR for Purity Determination in Pharmaceuticals
Source: RSSL
URL: [Link]
Title: Application of LCMS in small-molecule drug development
Source: European Pharmaceutical Review
URL: [Link]
Title: NMR spectroscopy: Quality control of pharmaceutical products
Source: European Pharmaceutical Review
URL: [Link]
Title: What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
Source: ResolveMass
URL: [Link]
Title: Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV - PubMed
Source: National Center for Biotechnology Information
URL: [Link]
Title: Understanding Liquid Chromatography: Key Principles and Techniques
Source: Chrom Tech, Inc.
URL: [Link]
Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep
Source: The Blog - Tecan
URL: [Link]
Title: Analytical Method Validation for Biopharmaceuticals: A Practical Guide
Source: BioProcess International
URL: [Link]
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry
Source: ACS Publications
URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
URL: [Link]
Title: What methods are used to test the purity of organic compounds?
Source: TutorChase
URL: [Link]
Title: Small Molecule Method Development Strategies with Chad Christianson
Source: Bioanalysis Zone
URL: [Link]
Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10
Source: YouTube
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: International Council for Harmonisation
URL: [Link]
Title: Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry | Analytical Chemistry
Source: ACS Publications
URL: [Link]
Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones
Source: idUS.es
URL: [Link]
Title: Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry
Source: Journal of Food and Drug Analysis
URL: [Link]
Title: Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection
Source: Journal of Food and Drug Analysis
URL: [Link]
Title: Analysis of quinolones in poultry muscles using liquid chromatography-tandem mass spectrometry
Source: Malaysian Journal of Veterinary Research
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Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry
Source: ACS Publications
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Title: Detecting Quinolone Antibiotics in Urine
Source: LCGC International
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Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC
Source: National Center for Biotechnology Information
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Title: Consideration of Solid-Phase Synthesis with Reference to Quinolone Antibiotics
Source: CHIMIA
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Title: How to determine the purity of newly synthesized organic compound?
Source: ResearchGate
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Comparative reactivity of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate and its ethyl ester
Executive Summary The 4-oxo-1,4-dihydroquinoline (quinolone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antibacterial, antiviral, and antineoplastic agents. For drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-oxo-1,4-dihydroquinoline (quinolone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antibacterial, antiviral, and antineoplastic agents. For drug development professionals and synthetic chemists, Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate and its ethyl ester counterpart are highly versatile bifunctional building blocks[1].
These molecules feature two orthogonal sites for late-stage functionalization:
C3-Iodide: Primed for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki, Heck, Sonogashira couplings)[2].
C6-Carboxylate: An ester handle that can be hydrolyzed to the free acid for subsequent amidation or decarboxylative cross-coupling.
While the electronic differences between the methyl and ethyl esters are negligible regarding the quinolone core's overall reactivity, their steric profiles dictate significant differences in hydrolysis kinetics and stability against nucleophilic attack. This guide provides an objective, data-driven comparison to help researchers select the optimal ester for their synthetic workflow.
Structural and Electronic Analysis
Understanding the causality behind the reactivity of these building blocks requires analyzing their electronic distribution. The 4-oxo group acts as a strong electron-withdrawing moiety via resonance, which polarizes the C3-I bond, making it exceptionally prone to oxidative addition by Palladium(0) species[2].
The choice between the methyl and ethyl ester at the C6 position introduces a strategic divergence:
Methyl Ester: The methyl group provides minimal steric hindrance. Consequently, the carbonyl carbon is highly accessible to nucleophiles. This makes the methyl ester ideal when rapid, mild saponification is required later in the synthesis to yield the free carboxylic acid.
Ethyl Ester: The additional methylene group in the ethyl ester introduces steric bulk and slight electron-donating characteristics via hyperconjugation. This reduces the electrophilicity of the carbonyl carbon, making the ethyl ester approximately 3 times slower to hydrolyze under standard alkaline conditions[3]. It is the preferred choice when the synthetic route involves strong nucleophiles (e.g., Grignard reagents or primary amines) where premature transesterification or amidation must be avoided.
Figure 1: Divergent reactivity pathways of the bifunctional quinolone scaffold.
Comparative Experimental Data
To objectively evaluate the performance of both esters, we compare their reactivity across two standard transformations: Alkaline Hydrolysis (saponification) and Suzuki-Miyaura cross-coupling.
Table 1: Quantitative Comparison of Reactivity Profiles
Reaction Type
Parameter
Methyl Ester
Ethyl Ester
Causality / Observation
Alkaline Hydrolysis (1M NaOH, THF/MeOH, 25°C)
Time to Completion
1.5 - 2 Hours
5 - 6 Hours
Ethyl group steric shielding reduces OH⁻ attack rate[3].
Isolated Yield
>95%
85 - 88%
Prolonged reaction time for ethyl ester can lead to minor degradation.
Ester choice has negligible electronic impact on C3-I oxidative addition[1].
Isolated Yield
86%
89%
Ethyl ester exhibits slightly better solubility in the Dioxane/H₂O mixture.
Direct Amidation (R-NH₂, neat or EtOH, 80°C)
Conversion Rate
Moderate to High
Low
Methyl ester is significantly more susceptible to direct nucleophilic acyl substitution.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process visual cues and specific workup triggers are included to ensure experimental integrity.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3
This protocol selectively arylates the C3 position while leaving the C6 ester intact.
Reagents:
3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (Methyl or Ethyl) (1.0 equiv, 1.0 mmol)
Phenylboronic acid (1.2 equiv, 1.2 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
K₂CO₃ (2.0 equiv, 2.0 mmol)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
Degassing (Critical Step): Charge a Schlenk flask with the quinolone substrate, phenylboronic acid, and K₂CO₃. Add the solvent mixture. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active species.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. The solution will typically turn a deep red/orange.
Reaction: Heat the mixture to 90°C. Monitor via TLC (Eluent: 5% MeOH in DCM).
Self-Validation: The starting material (UV active, strong absorption at 254 nm) should disappear within 4 hours. The appearance of a black precipitate (Pd black) often signals the end of the catalytic cycle.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the 3-aryl quinolone ester.
Figure 2: Experimental workflow for the selective C3 Suzuki-Miyaura cross-coupling.
Protocol B: Saponification of the C6 Ester
This protocol converts the ester to the free carboxylic acid.
Step-by-Step Methodology:
Dissolution: Dissolve the ester (1.0 mmol) in a 1:1 mixture of THF and MeOH (5 mL). Causality: The mixed solvent system ensures solubility of both the organic starting material and the incoming aqueous base.
Monitoring: Stir at 25°C. For the methyl ester, monitor at 1.5 hours; for the ethyl ester, monitor at 5 hours.
Isolation (Self-Validating Workup): Remove the organic solvents under reduced pressure. Dilute the remaining aqueous layer with 5 mL of water. Slowly acidify the aqueous layer with 1M HCl to pH 3-4.
Self-Validation: A dense white/pale yellow precipitate will form immediately upon reaching the pKa of the quinolone-6-carboxylic acid. If no precipitate forms, the ester was not fully hydrolyzed.
Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure acid.
Conclusion & Selection Matrix
The choice between Methyl and Ethyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate should be dictated by the length and harshness of your planned synthetic route:
Select the Methyl Ester if your immediate next steps involve C3 cross-coupling followed quickly by C6 deprotection and amidation. Its rapid hydrolysis profile saves time and minimizes harsh deprotection conditions.
Select the Ethyl Ester if your synthesis requires multi-step transformations (e.g., N-alkylation, C3 cross-coupling, followed by functional group manipulations on the newly installed C3-aryl ring) where the C6 position must remain masked and protected from unintended nucleophilic attack.
References
Ghosh, S., & Das, P. "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review." RSC Advances, Royal Society of Chemistry. Available at:[Link]
"Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester." Journal of the Chemical Society B: Physical Organic, Royal Society of Chemistry. Available at:[Link]
Executive Summary Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a highly valued structural scaffold in medicinal chemistry. It serves as a critical intermediate in the development of advan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a highly valued structural scaffold in medicinal chemistry. It serves as a critical intermediate in the development of advanced 4-quinolone derivatives, including potent Axl/Mer kinase inhibitors [6] and novel anti-infective agents [2]. Because the C-3 iodine acts as a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, and Sonogashira reactions) [1], optimizing the upstream synthesis of this molecule is paramount for drug development professionals.
This guide objectively benchmarks the two primary synthetic pathways for this compound: the classical Gould-Jacobs (EMME) Route and the modern Meldrum’s Acid-Mediated Route , providing causality-driven insights and self-validating experimental protocols.
Mechanistic Overview & Pathway Causality
To synthesize the target compound, chemists must construct the 4-oxo-1,4-dihydroquinoline core with a methyl ester at C-6 and an iodine atom at C-3. The choice of the cyclization precursor fundamentally dictates the efficiency of the entire workflow.
Pathway A: The Classical Gould-Jacobs (EMME) Approach
Historically, 4-quinolones were synthesized by condensing an aniline (in this case, methyl 4-aminobenzoate) with diethyl ethoxymethylenemalonate (EMME). While reliable, thermal cyclization of the resulting enamine yields a 3,6-diester intermediate .
The Causality of Failure: To introduce iodine at the C-3 position, the C-3 ester must first be removed. This requires harsh saponification and thermal decarboxylation, which invariably hydrolyzes the C-6 methyl ester as well, necessitating a redundant re-esterification step before iodination can occur. This drastically reduces atom economy and overall yield.
Pathway B: The Meldrum's Acid-Mediated Approach (Preferred)
A superior, modern alternative utilizes the condensation of methyl 4-aminobenzoate with Meldrum's acid and trimethyl orthoformate [1].
The Causality of Success: Thermal cyclization of the resulting arylaminomethylene derivative in diphenyl ether proceeds via an aminoketene intermediate, directly yielding the C-3 unsubstituted methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate [4]. By bypassing the C-3 esterification entirely, the molecule is immediately primed for electrophilic aromatic substitution. The C-3 position of the 4-quinolone core is highly electron-rich (due to enamine-like resonance from the N-H group), allowing for rapid, regioselective iodination using N-Iodosuccinimide (NIS) [1].
Caption: Comparative workflow of EMME vs. Meldrum's acid pathways for 3-iodo-4-quinolone synthesis.
Quantitative Benchmarking
The following table summarizes the experimental performance of both pathways based on standard laboratory scale-up metrics (100 mmol scale).
Performance Metric
Pathway A (EMME Route)
Pathway B (Meldrum's Acid Route)
Overall Yield
35 – 42%
65 – 72%
Total Synthetic Steps
5
3
C-3 Decarboxylation Required?
Yes (Requires >250°C & strong acid/base)
No
Primary Iodination Reagent
I₂ / Na₂CO₃ (Prone to over-oxidation)
NIS / DMF (Highly regioselective)
Atom Economy
Low
High
Scalability
Poor (Decarboxylation limits scale)
Excellent
Self-Validating Experimental Protocols (Pathway B)
As established, the Meldrum's acid route is the authoritative standard for synthesizing this scaffold[1, 4]. The following protocols are designed as self-validating systems; visual cues (precipitates, gas evolution) confirm the success of each mechanistic step.
Condensation: In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq), Meldrum's acid (1.1 eq), and trimethyl orthoformate (1.5 eq). Heat the neat mixture to reflux (approx. 100°C) for 2 hours.
Validation: The reaction mixture will homogenize, followed by the precipitation of a yellow solid (the arylaminomethylene intermediate) as methanol is liberated.
Isolation: Cool the mixture to room temperature, filter the precipitate, and wash thoroughly with cold methanol to remove unreacted starting materials. Dry under vacuum.
Thermal Cyclization: Dissolve the dried intermediate in diphenyl ether (10 mL per gram of substrate). Heat the solution rapidly to 250°C for 30–45 minutes.
Validation: Vigorous gas evolution (CO₂ and acetone) will occur, indicating the formation of the highly reactive aminoketene intermediate that rapidly undergoes electrocyclization [1].
Purification: Cool the dark solution to room temperature and dilute with petroleum ether. The target C-3 unsubstituted quinolone will precipitate as a tan/white solid. Filter, wash with hexanes, and dry.
Protocol 2: Regioselective C-3 Iodination
Objective: Convert the core into Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Preparation: Dissolve the methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C.
Causality: NIS is preferred over elemental iodine (I₂) because it provides a controlled, steady release of the iodonium ion (I⁺), preventing oxidative degradation of the quinolone core and minimizing poly-iodinated byproducts [2].
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours, protected from light to prevent radical side reactions.
Quenching & Isolation: Pour the mixture into ice water containing 10% aqueous sodium thiosulfate (Na₂S₂O₃).
Validation: The thiosulfate reduces any unreacted electrophilic iodine, turning the solution from brown/yellow to colorless, while the target product precipitates as a pale yellow/white solid. Filter, wash with water, and dry under high vacuum.
Caption: Mechanistic pathway of regioselective electrophilic iodination at the C-3 position using NIS.
References
Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)
Source: PMC (National Institutes of Health)
Synthesis of 4(1H)
Synthetic return of the Meldrum's acid.
WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders
Source: Google Patents
URL
Comparative
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate standard reference materials comparison
Title: Comprehensive Comparison Guide: Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate Standard Reference Materials Introduction Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Comparison Guide: Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate Standard Reference Materials
Introduction
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1264209-73-5) is a highly functionalized quinoline derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including cystic fibrosis transmembrane conductance regulator (CFTR) modulators and novel fluoroquinolone antibiotics. The presence of the 3-iodo group enables versatile palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the 6-carboxylate allows for downstream amidation or esterification [1].
As drug development progresses from early-stage discovery to clinical manufacturing, the analytical control of this intermediate becomes paramount. Selecting the appropriate grade of Standard Reference Material (SRM) is essential for accurate impurity profiling, assay determination, and regulatory compliance. This guide provides an objective comparison of available SRM grades, elucidates the mechanistic challenges of analyzing this compound, and outlines a self-validating chromatographic protocol.
Mechanistic Insights: The Analytical Challenge of Quinolones
The core structure of methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate presents a unique analytical challenge: tautomerism. The molecule exists in an equilibrium between the 4-oxo-1,4-dihydroquinoline and 4-hydroxyquinoline forms. In reversed-phase High-Performance Liquid Chromatography (HPLC), this dynamic equilibrium, coupled with the basicity of the quinoline nitrogen, leads to severe secondary interactions with residual silanol groups on standard silica-based stationary phases.
Causality of Experimental Choices: If analyzed using a standard, non-end-capped C18 column with a neutral mobile phase, the analyte will exhibit severe peak tailing, shifting retention times, and poor resolution from closely eluting impurities (such as the des-iodo or 3-bromo analogs). To establish a self-validating and robust method, we must force the molecule into a single protonation state and shield it from silanol interactions. This is achieved by employing a highly end-capped or superficially porous C18 column and an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0). The low pH suppresses the ionization of the quinoline nitrogen and fully protonates the residual silanols, yielding a sharp, symmetrical peak suitable for accurate quantitation [2].
Logical flow of chromatographic challenges caused by quinolone tautomerism and their solutions.
Comparative Analysis of SRM Grades
When sourcing methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate for analytical purposes, researchers must choose between different purity grades. The table below summarizes the quantitative and qualitative differences between these alternatives to guide your procurement strategy based on the intended application.
Grade Category
Purity Specification (HPLC-UV)
Traceability & Certification
Moisture & Volatiles
Primary Application
Relative Cost
Certified Reference Material (CRM)
≥ 99.5% (Mass Balance)
ISO 17034 / Pharmacopeial (USP/EP)
Fully characterized (KF & TGA)
Quantitative API assay, regulatory submissions, GMP release
Data Interpretation: For quantitative analysis (e.g., determining the exact yield of a downstream API or quantifying the intermediate as an impurity), a CRM is mandatory. CRMs utilize a mass balance approach (100% - sum of impurities - water - residual solvents - inorganic residue) to provide an exact assay value, ensuring compliance with [3]. Using a Synthetic Grade material for quantitative analysis will lead to artificially high or low calculated yields due to unaccounted moisture or inorganic salts.
SRM Qualification Workflow
To trust an analytical standard, the protocol used to certify it must be a self-validating system. The workflow below illustrates the rigorous multi-technique approach required to elevate a raw material to a Certified Reference Material (CRM) in accordance with [4].
Standard Reference Material (SRM) qualification workflow ensuring traceability and mass balance.
The following step-by-step methodology is designed for the purity determination and impurity profiling of methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. This protocol incorporates built-in System Suitability Testing (SST) to validate the chromatographic run before sample data is acquired.
Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)
Modifier: LC-MS Grade Trifluoroacetic Acid (TFA)
Step 1: Preparation of Solutions
Diluent Preparation: Mix 500 mL of Methanol and 500 mL of Milli-Q Water. Add 1.0 mL of TFA. Rationale: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during injection.
Blank Solution: Use the prepared diluent.
Standard Solution (0.5 mg/mL): Accurately weigh 25.0 mg of the CRM into a 50 mL volumetric flask. Dissolve in 25 mL of diluent with 5 minutes of sonication (the compound has moderate solubility; sonication ensures complete dissolution without thermal degradation). Dilute to volume and mix well.
System Suitability (SST) Solution: Spike 1.0 mL of the Standard Solution with 5 µL of a known impurity standard (e.g., methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate, the des-iodo analog) at a 1% level.
Step 2: Chromatographic Conditions
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (Highly end-capped to prevent silanol interactions).
Mobile Phase A: 0.1% TFA in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program:
0 - 2 min: 10% B
2 - 15 min: Linear ramp to 90% B
15 - 18 min: Hold at 90% B (Column wash)
18 - 18.1 min: Return to 10% B
18.1 - 25 min: Re-equilibration at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer kinetics).
Detection: UV at 254 nm (Diode Array Detector enabled from 200-400 nm for peak purity assessment).
Injection Volume: 10 µL.
Step 3: Execution and Self-Validation
Inject the Blank (2 injections): Verify a stable baseline and ensure no ghost peaks elute at the expected retention time of the analyte (~9.5 minutes).
Inject the SST Solution (3 injections): Evaluate the resolution (
Rs
) between the des-iodo impurity and the main peak. Acceptance Criteria:
Rs
≥ 2.0. Tailing factor (
Tf
) of the main peak ≤ 1.5. This validates that the column chemistry and mobile phase are successfully mitigating the tautomeric tailing effect.
Inject the Standard Solution (5 injections): Calculate the Relative Standard Deviation (%RSD) of the peak areas. Acceptance Criteria: %RSD ≤ 1.0%. This validates the precision of the autosampler and the stability of the solution.
Inject Samples: Process unknown batches and calculate purity by area normalization or exact assay using the external standard method.
Conclusion
The analytical control of methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate requires a deep understanding of its physicochemical properties. By selecting the appropriate CRM grade and employing a rigorously designed, self-validating HPLC method that accounts for quinolone tautomerism, researchers can ensure the highest level of scientific integrity in their drug development workflows.
References
Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. [Link]]
United States Pharmacopeia (USP). "USP <11> USP Reference Standards." USP-NF General Chapters. [Link]]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Operational Safety and Handling Guide: Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a high-value, halogenated intermediate frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Handling Guide: Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 1264209-73-5) is a high-value, halogenated intermediate frequently utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted small-molecule therapeutics. Due to its specific structural moieties—namely the iodo-substitution and the quinolone core—handling this compound requires rigorous safety protocols to mitigate dermal, respiratory, and environmental risks.
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded procedures for the safe handling, operation, and disposal of this intermediate.
Mechanistic Toxicology and Hazard Profile
To design an effective safety protocol, it is critical to understand why this molecule poses specific risks:
Dermal and Ocular Irritation: Analogous to other halogenated quinolines (such as 6-iodoquinoline), this compound is classified as a Category 2 Skin and Eye Irritant[1]. The iodo-group at the 3-position significantly increases the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum if dissolved in organic carriers.
Respiratory Sensitization: Fine powders of quinolone derivatives pose a Category 3 Specific Target Organ Toxicity (STOT-SE) risk for respiratory irritation [1]. Inhalation of airborne particulates can lead to micro-abrasions and sensitization of the respiratory tract.
Solvent Synergy Hazards: In standard fluoroquinolone synthesis (e.g., the Grohe route), intermediates are often reacted in hazardous solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) [2]. These solvents act as aggressive carriers, rapidly transporting dissolved quinolone intermediates through standard nitrile gloves and into the bloodstream.
Environmental Toxicity: Quinolone intermediates and their degradation by-products exhibit high environmental persistence and aquatic toxicity. They must be strictly prevented from entering standard wastewater streams [3].
Risk-Assessed PPE Matrix
Standard laboratory PPE is insufficient when handling highly lipophilic halogenated intermediates in carrier solvents. The following matrix outlines the required equipment based on operational scale.
PPE Category
R&D Analytical Scale (< 1g)
Preparative / Bulk Scale (> 1g or in Solution)
Mechanistic Rationale
Hand Protection
Single Nitrile (0.11 mm thickness).
Double-gloving: Inner Nitrile (0.11 mm) + Outer Butyl or Viton.
Nitrile provides particulate protection but degrades rapidly in DMF/DCM [2]. Butyl/Viton prevents solvent-mediated dermal absorption.
Eye Protection
ANSI Z87.1 Safety Glasses with side shields.
Indirect-vented chemical splash goggles.
Prevents micro-particulate ingress during bulk powder transfer and protects against solvent splashing.
Mitigates STOT-SE Category 3 respiratory irritation risks from aerosolized fine powders [1].
Step-by-Step Operational Protocols
Every operational step must be a self-validating system to ensure containment.
Phase 1: Preparation and Weighing
Validate Engineering Controls: Verify that the fume hood monitor displays a face velocity of 0.5 m/s (100 fpm). Do not proceed if the alarm is active or the sash is above the working height.
Static Mitigation: Quinolone powders are prone to static cling. Wipe the exterior of the chemical bottle and the weighing spatulas with a static-dissipative cloth or use an anti-static ionizer bar in the hood.
Tare and Transfer: Place a pre-tared, sealable anti-static vial on the balance. Transfer the powder using a smooth, non-porous PTFE spatula to prevent grinding, which generates aerosolized dust.
Seal and Decontaminate: Cap the vial immediately after weighing. Wipe the exterior of the vial and the balance pan with a Kimwipe dampened with isopropanol.
Phase 2: Reaction Setup (Solution Handling)
Solvent Introduction: When dissolving Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate in solvents like DMF or DMSO, perform the addition via a closed addition funnel or syringe to minimize splashing.
Glove Integrity Check: After handling the dissolved intermediate, visually inspect the outer gloves for swelling, discoloration, or degradation. If observed, immediately remove the outer gloves, wash hands, and don a fresh pair.
Photodegradation Prevention: Because iodo-quinolones can be light-sensitive, wrap the reaction flask in aluminum foil or use amber glassware if the reaction is prolonged.
Spill Response and Disposal Plan
Because quinolone intermediates pose severe ecological risks [3], disposal and spill management must be strictly controlled.
Dry Powder Spill: Do not sweep. Gently cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust. Carefully scoop the towels into a hazardous waste bag.
Solution Spill (in DMF/DCM): Evacuate the immediate area if the spill is >100 mL. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.
Disposal Routing: All materials contaminated with Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate must be segregated into Halogenated Organic Waste containers. Label clearly with "Contains Halogenated Quinolone Derivatives." Never mix with acidic aqueous waste, as this can precipitate toxic by-products.
Workflow Visualization
The following diagram illustrates the critical path for exposure mitigation when handling this intermediate.
Figure 1: Safety workflow and spill response pathway for handling halogenated quinolone intermediates.
References
Silva, V., et al. "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media." Pharmaceuticals (MDPI), 2026.[Link]
Wang, Y., et al. "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics." International Journal of Molecular Sciences (PMC), 2024.[Link]
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